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Foundational

Dapoxetine N-oxide chemical structure and physicochemical properties

An In-Depth Technical Guide to Dapoxetine N-oxide: Synthesis, Characterization, and Physicochemical Properties Introduction Dapoxetine is a potent, short-acting selective serotonin reuptake inhibitor (SSRI) developed for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Dapoxetine N-oxide: Synthesis, Characterization, and Physicochemical Properties

Introduction

Dapoxetine is a potent, short-acting selective serotonin reuptake inhibitor (SSRI) developed for the on-demand treatment of premature ejaculation (PE) in men.[1][2] Unlike other SSRIs initially created for depression, dapoxetine's unique pharmacokinetic profile, characterized by rapid absorption and elimination, makes it suitable for episodic use.[1][3] Central to understanding its in vivo disposition and its quality control as a pharmaceutical substance is the study of its primary metabolite and degradation product, Dapoxetine N-oxide.

This technical guide provides a comprehensive overview of Dapoxetine N-oxide for researchers, analytical scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, a detailed laboratory-scale synthesis protocol, and the analytical methodologies required for its unambiguous characterization. The significance of Dapoxetine N-oxide extends beyond metabolic studies; as a principal impurity formed during the oxidative degradation of the active pharmaceutical ingredient (API), a highly purified form is essential as a reference standard for quality control in drug manufacturing.[4][5]

Chemical Identity and Molecular Structure

Dapoxetine N-oxide is the product of the oxidation of the tertiary amine nitrogen atom in the dapoxetine molecule. This conversion is a common metabolic pathway for xenobiotics containing tertiary amine moieties and can also occur as a result of chemical oxidation.[4][6] The stereochemistry of the parent (S)-dapoxetine is retained at the chiral center.

The chemical structure is as follows:

(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine oxide

Chemical Structure of Dapoxetine N-oxide

Table 1: Chemical Identifiers for Dapoxetine N-oxide

IdentifierValueReference(s)
Chemical Name (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine oxide[4][7]
CAS Number 1346603-24-4[4][7][8]
Molecular Formula C₂₁H₂₃NO₂[4][7]
Molecular Weight 321.41 g/mol [4][7]

Physicochemical Properties

While extensive experimental data for the physicochemical properties of Dapoxetine N-oxide are not widely available in the public domain, its properties can be inferred from its structure and from available descriptions. The introduction of the N-oxide functional group significantly alters the properties compared to the parent drug, dapoxetine.

Causality Behind Physicochemical Changes: The N→O bond is highly polar and increases the molecule's overall polarity and hydrophilicity. This is expected to increase its aqueous solubility and decrease its lipophilicity (logP) compared to dapoxetine. The N-oxide is also a weaker base than the corresponding tertiary amine.

Table 2: Physicochemical Properties of Dapoxetine N-oxide

PropertyValue / DescriptionRationale / Reference(s)
Appearance Pale orange to light brown sticky solid[9]
Solubility Expected to be more water-soluble than dapoxetine. Soluble in organic solvents like dichloromethane and chloroform.Inferred from increased polarity;[4]
pKa Not experimentally reported. Expected to be lower than dapoxetine's pKa of 8.6.N-oxides are generally less basic than their parent amines.[3]
logP Not experimentally reported. Expected to be lower than that of dapoxetine.Increased polarity due to the N-oxide group.
Stability Can undergo Cope elimination upon heating to form cinnamyloxynaphthalene isomers.[10]The N-oxide is a known intermediate in this thermal degradation pathway.

Synthesis and Purification

The synthesis of Dapoxetine N-oxide is critical for obtaining a certified reference standard for analytical and quality control purposes. The most direct approach involves the selective oxidation of the tertiary amine in dapoxetine.

Principle of Synthesis: The chosen method utilizes urea-hydrogen peroxide (carbamide peroxide) as the oxidizing agent.[4] This reagent is a stable, solid source of hydrogen peroxide, making it safer and easier to handle than concentrated aqueous H₂O₂. It provides a mild and selective oxidation of the nucleophilic tertiary amine of dapoxetine to the corresponding N-oxide, minimizing side reactions. The reaction is performed at a low temperature to control its exothermicity and improve selectivity.[4]

Experimental Protocol: Synthesis of Dapoxetine N-oxide

This protocol is adapted from the methodology described in patent CN105646292A.[4]

Reagents and Materials:

  • (S)-Dapoxetine base

  • Urea-hydrogen peroxide (Carbamide Peroxide)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Appropriate solvents for TLC and column chromatography (e.g., DCM/Methanol mixtures)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (S)-Dapoxetine (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to -5 °C using an ice-salt bath.

  • Oxidant Addition: Separately, dissolve urea-hydrogen peroxide (1.0-1.5 eq) in dichloromethane. Add this solution dropwise to the cooled dapoxetine solution over 30-60 minutes, ensuring the internal temperature remains below -5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The N-oxide product will have a lower Rf value than the starting material due to its increased polarity.

  • Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ solution to quench any unreacted peroxide and stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude brown, sticky residue.[4]

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to isolate the pure Dapoxetine N-oxide.

  • Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain Dapoxetine N-oxide as a brown solid. A reported molar yield is approximately 21%.[4]

Visualization of Synthesis Workflow

Dapoxetine N-oxide Synthesis Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Extraction cluster_purification Purification dapoxetine Dissolve (S)-Dapoxetine in Dichloromethane cool Cool to -5 °C dapoxetine->cool add_oxidant Add Urea Peroxide Solution Dropwise cool->add_oxidant monitor Monitor by TLC add_oxidant->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Separate Organic Layer quench->extract wash Wash with H₂O & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography evaporate Evaporate Pure Fractions chromatography->evaporate final_product Pure Dapoxetine N-oxide evaporate->final_product

Caption: Workflow for the synthesis and purification of Dapoxetine N-oxide.

Analytical Characterization

Unambiguous structural confirmation and purity assessment are paramount when qualifying Dapoxetine N-oxide as a reference standard. A combination of chromatographic and spectroscopic techniques is employed.

Self-Validating System: The use of orthogonal analytical techniques (separation based on polarity vs. structural information from mass and nuclear resonance) creates a self-validating system. The data from HPLC, MS, and NMR must be consistent and collectively support the proposed structure and purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of Dapoxetine N-oxide and for quantifying it as an impurity in dapoxetine API.

Protocol Example:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, A: 10mmol/L ammonium hydrogen carbonate and 6mmol/L diethylamine in water; B: Acetonitrile. Isocratic mixture A:B = 55:45.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm or 291 nm.[11][12]

  • Expected Result: Under these conditions, Dapoxetine N-oxide was reported to have a retention time of 5.665 min, clearly separated from the parent drug and other related impurities.[4]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides definitive molecular weight information and structural data through fragmentation analysis.

  • Ionization Technique: Electrospray Ionization (ESI) in positive mode is typically used.

  • Molecular Ion: A prominent peak for the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 322.[4][13] This confirms the molecular weight of 321.

  • MS/MS Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS) is used. The precursor ion (m/z 322.2) is fragmented to produce characteristic product ions. A key transition reported for quantification is m/z 322.2 → 261.2 .[13] Other fragments observed are similar to those of dapoxetine, but the MS/MS spectrum can be distinguished by the presence of specific low-mass ions representing degraded N-oxide fragments.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, confirming the atomic connectivity and stereochemistry. Data from a patent filing provides a detailed assignment.[4]

Key Observational Logic: The formation of the N-oxide bond causes a deshielding effect (a downfield shift in the spectrum) on the adjacent protons and carbons compared to the parent amine.[15] This is particularly evident for the N-methyl protons.

Table 3: NMR Spectral Data for Dapoxetine N-oxide in CDCl₃ [4]

¹H-NMR Chemical Shift (δ, ppm)Assignment
Protons 8.25-8.27, 7.80-7.83, 7.26-7.53, 6.82-6.84Aromatic (Naphthyl & Phenyl)
4.85-4.90CH-N
4.20-4.35O-CH₂
3.23, 3.12N-(CH₃)₂
2.55-2.75CH-CH₂
¹³C-NMR Chemical Shift (δ, ppm)Assignment
Carbons 154.3, 134.5, 129.2-125.1, 122.2, 120.5, 104.7Aromatic (Naphthyl & Phenyl)
83.1C-N
68.3, 61.3N-(CH₃)₂
63.8O-CH₂
30.2C-CH₂
Visualization of Analytical Workflow

Analytical Workflow cluster_techniques Orthogonal Analytical Techniques cluster_results Data Validation sample Synthesized Dapoxetine N-oxide hplc HPLC-UV (Purity & Quantification) sample->hplc ms LC-MS/MS (Molecular Weight & Fragmentation) sample->ms nmr NMR (¹H, ¹³C) (Definitive Structure) sample->nmr purity Purity > 98% hplc->purity mw_confirm [M+H]⁺ = 322 ms->mw_confirm struct_confirm Spectral data matches expected structure nmr->struct_confirm final_report Certificate of Analysis (Reference Standard Qualification) purity->final_report mw_confirm->final_report struct_confirm->final_report

Caption: Orthogonal analytical workflow for the characterization of Dapoxetine N-oxide.

Metabolic and Pharmacological Significance

Dapoxetine is metabolized extensively in the liver and kidneys by cytochrome P450 enzymes (CYP2D6, CYP3A4) and flavin monooxygenase 1 (FMO1).[1][16] This process results in the formation of several metabolites, with Dapoxetine N-oxide being the major circulating product in plasma.[1] However, despite its prevalence, Dapoxetine N-oxide is considered a weak SSRI and does not contribute significantly to the clinical effect of the parent drug.[1][3] Its rapid formation and subsequent elimination are part of the overall pharmacokinetic profile that makes dapoxetine a fast-acting agent.[1]

Conclusion

Dapoxetine N-oxide is a molecule of dual significance. It is the principal metabolic product of dapoxetine, crucial for understanding the drug's ADME profile, and it is a key process-related impurity that must be monitored and controlled to ensure the quality and stability of dapoxetine API and finished drug products. The technical information provided herein, from a robust synthesis protocol to a multi-technique analytical characterization workflow, serves as a vital resource for professionals in pharmaceutical development and quality control. The availability of a well-characterized, high-purity reference standard of Dapoxetine N-oxide is indispensable for accurate analytical method validation and routine quality testing.

References

  • Dapoxetine - Wikipedia. [Link]

  • CN105646292A - Preparation method of dapoxetine N-oxide - Google P
  • Kłys, M., Giebułtowicz, J., & Wroczyński, P. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(13), 3794. [Link]

  • Kłys, M., Giebułtowicz, J., & Wroczyński, P. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(13), 3794. [Link]

  • McMahon, C. G. (2006). Pharmacokinetic and pharmacodynamic properties of dapoxetine a novel 'on demand' treatment for premature ejaculation. BJU International. [Link]

  • McMahon, C. G., McMahon, C. N., & Leow, L. J. (2006). Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. BJU International, 97(2), 311-315. [Link]

  • Dapoxetine – Knowledge and References - Taylor & Francis. [Link]

  • Tengli, A. K., et al. (2020). Development and validation of novel analytical method for the estimation of dapoxetine using HPLC. Journal of Global Trends in Pharmaceutical Sciences, 11(1), 7460-7467. [Link]

  • Stability indicating HPLC method for Dapoxetine HCL in bulk and in formulation. [Link]

  • Darcsi, A., et al. (2017). Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination. Journal of Pharmaceutical and Biomedical Analysis, 134, 187-194. [Link]

  • High performance liquid chromatography detection method for related substances in dapoxetine. Eureka by Patsnap. [Link]

  • Ananda, S., et al. (2013). DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. International Journal of Research and Reviews in Pharmacy and Applied sciences, 3(1). [Link]

  • Dapoxetine N-Oxide HCl - Axios Research. [Link]

  • Darcsi, A., et al. (2017). Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination. Semmelweis Repozitórium. [Link]

  • Formulation Development and Evaluation of Dapoxetine Hydrochloride Tablets Approved for the Treatment of Premature Ejaculation. International Journal of Pharmaceutical Sciences Review and Research. (2014). [Link]

  • Dapoxetine N-Oxide | 1346603-24-4 | SynZeal. [Link]

  • Stability indicating HPLC-UV method for determination of dapoxetine HCl in pharmaceutical product | Request PDF. ResearchGate. [Link]

  • Zhang, W., et al. (2017). Electrochemical Determination of the Serotonin Reuptake Inhibitor, Dapoxetine, Using Cesium–Gold Nanoparticles. ACS Omega, 2(10), 6965-6974. [Link]

  • Dapoxetine N-Oxide | 1346603-24-4 | Pharmaffiliates. [Link]

  • Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Semantic Scholar. [Link]

Sources

Exploratory

Identification and Characterization of Dapoxetine N-oxide: The Major In Vivo Metabolite

Executive Summary Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI) engineered specifically for the on-demand treatment of premature ejaculation (PE)[1]. Unlike classical SSRIs, which exhibit pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI) engineered specifically for the on-demand treatment of premature ejaculation (PE)[1]. Unlike classical SSRIs, which exhibit prolonged half-lives and require weeks to reach steady-state, dapoxetine is characterized by rapid absorption, rapid onset of action, and biphasic elimination[2]. A critical factor enabling this rapid-clearance profile is its extensive first-pass and systemic metabolism[3]. This whitepaper details the metabolic pathways of dapoxetine, focusing on the analytical identification and clinical significance of its primary circulating species: dapoxetine N-oxide [4].

The Pharmacokinetic Paradigm of Dapoxetine

Following oral administration, dapoxetine is rapidly absorbed, achieving peak plasma concentrations ( Cmax​ ) within 1 to 2 hours[5]. The drug undergoes a rapid decline in plasma concentration, falling to less than 5% of peak levels by 24 hours post-dose[5].

This unique pharmacokinetic behavior is driven by extensive biotransformation in the liver and kidneys[4]. The metabolism of dapoxetine is mediated by a consortium of enzymes, primarily Cytochrome P450 (CYP) 2D6, CYP3A4, and Flavin-containing monooxygenase 1 (FMO1)[4]. The rapid conversion of the active parent drug into inactive or rapidly excreted metabolites prevents the accumulation of active compounds upon repeated dosing, mitigating the risk of serotonin syndrome or SSRI discontinuation syndrome[2].

Metabolic Pathways and Enzymatic Drivers

The biotransformation of dapoxetine yields multiple metabolites through several primary pathways:

  • N-oxidation : Mediated primarily by FMO1 and CYP3A4, yielding dapoxetine N-oxide[4].

  • N-demethylation : Mediated by CYP2D6 and CYP3A4, producing desmethyldapoxetine and didesmethyldapoxetine[1].

  • Naphthyl hydroxylation : Followed by subsequent phase II conjugation (glucuronidation and sulfation)[3].

While desmethyldapoxetine retains equipotent SSRI activity to the parent drug, it accounts for less than 3% of the circulating drug-related material[3]. Conversely, dapoxetine N-oxide constitutes the bulk of the circulating metabolite pool[6]. Crucially, in vitro binding studies demonstrate that dapoxetine N-oxide is pharmacologically inactive, contributing no clinical effect despite its high systemic abundance[4].

MetabolicPathway DAP Dapoxetine (Active Parent) DAP_NOX Dapoxetine N-oxide (Major, Inactive) DAP->DAP_NOX FMO1, CYP3A4 N-oxidation DMDAP Desmethyldapoxetine (Minor, Active) DAP->DMDAP CYP2D6, CYP3A4 N-demethylation DDMDAP Didesmethyldapoxetine (Trace, Weakly Active) DMDAP->DDMDAP CYP2D6, CYP3A4 N-demethylation

Major in vivo metabolic pathways of dapoxetine highlighting the formation of the N-oxide.

In Vivo Metabolite Identification: Experimental Workflow

The identification of dapoxetine N-oxide as the major circulating metabolite required a robust, self-validating analytical workflow. In clinical pharmacokinetic studies, the use of radiolabeled isotopes is the gold standard for achieving absolute mass balance and ensuring no cryptic metabolites are overlooked.

Step-by-Step Methodology: 14 C-Radiolabeled Metabolite Profiling
  • Radiolabeled Dosing (Causality: Absolute Mass Balance): Administer a single oral dose of 14 C-dapoxetine to healthy human subjects[3]. The 14 C label is strategically incorporated into a metabolically stable region of the molecule (e.g., the naphthyl ring) to ensure that all downstream metabolites retain the radiotracer. This prevents the false negatives that frequently occur when relying solely on UV or MS detection for species that lack chromophores or ionize poorly.

  • Sample Collection & Quenching: Collect whole blood in heparinized tubes at predefined pharmacokinetic time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours). Centrifuge immediately to isolate plasma. Collect urine quantitatively over 48 hours to track terminal excretion pathways[3].

  • Solid Phase Extraction (SPE) (Causality: Matrix Removal): Process plasma and urine samples using mixed-mode SPE cartridges. This step selectively concentrates the lipophilic amine (dapoxetine) and its polar metabolites (N-oxide) while washing away endogenous plasma proteins and salts that cause severe ion suppression in mass spectrometry.

  • LC-MS/MS Coupled with Radio-chromatography: Inject the reconstituted extract into an HPLC system split-flowed to a tandem mass spectrometer (ESI-MS/MS) and a continuous flow radiochemical detector.

    • Self-Validating Rationale: The radiodetector provides a quantitative peak area directly proportional to the true molar abundance of the metabolite, establishing dapoxetine N-oxide as the major species. Simultaneously, the MS/MS provides the exact mass and fragmentation pattern for structural identification.

  • Structural Elucidation: The mass spectrum of the N-oxide peak reveals a precursor ion [M+H]+ at m/z 322, a +16 Da shift from the parent dapoxetine (m/z 306), indicating the addition of an oxygen atom. MS/MS fragmentation confirms the oxygen is localized on the dimethylamine moiety. Further confirmation is achieved via 1 H-NMR of the isolated fraction, showing distinct deshielding of the N-methyl protons due to the electronegative N-oxide oxygen.

Workflow Admin 1. 14C-Dapoxetine Administration Collect 2. Plasma/Urine Sampling Admin->Collect Extract 3. Solid Phase Extraction Collect->Extract Analyze 4. LC-MS/MS & Radiodetection Extract->Analyze Elucidate 5. MS/MS & NMR Elucidation Analyze->Elucidate

Analytical workflow for the in vivo identification and quantification of dapoxetine N-oxide.

Quantitative Pharmacokinetic and Metabolic Data

The clinical efficacy of dapoxetine relies on the parent drug, while its safety relies on the rapid conversion to inactive species like the N-oxide. Below is a summary of the quantitative data comparing the parent drug and its key metabolites following a standard 60 mg oral dose.

CompoundPharmacological Activity (Target: SERT)Relative Circulating Abundance Cmax​ (ng/mL)Initial Half-Life (h)Terminal Half-Life (h)
Dapoxetine High (Potent SSRI)Moderate~498[3]~1.42[4]~21.9[4]
Dapoxetine N-oxide Inactive (No clinical effect)Major (>50% of circulating species)N/AN/AN/A
Desmethyldapoxetine High (Equipotent to parent)Minor (<3%)[3]~8.0[7]N/A~19.0[3]
Didesmethyldapoxetine Moderate (~50% of parent)Trace[3]N/AN/AN/A

Clinical and Toxicological Implications

The identification of dapoxetine N-oxide as the terminal major product of the metabolic pathway is a critical finding for drug development[4]. Because the N-oxide lacks activity at the serotonin reuptake transporter (SERT), the high systemic exposure to this metabolite does not prolong the drug's pharmacodynamic effects[6]. This prevents the ejaculatory delay from persisting beyond the desired timeframe and ensures that the drug functions strictly as an "on-demand" therapeutic[2]. Furthermore, the rapid elimination of dapoxetine and its conjugated metabolites in the urine ensures minimal accumulation upon daily dosing, reinforcing its superior safety profile compared to traditional SSRIs[3].

Sources

Foundational

Cytochrome P450-Mediated Metabolism of Dapoxetine to N-Oxide: A Technical Whitepaper

Executive Summary Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI) specifically engineered for the on-demand treatment of premature ejaculation (PE)[1]. Unlike traditional SSRIs, dapoxetine is c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI) specifically engineered for the on-demand treatment of premature ejaculation (PE)[1]. Unlike traditional SSRIs, dapoxetine is characterized by rapid absorption and a highly efficient clearance mechanism, preventing systemic accumulation[1]. This rapid elimination is driven by extensive hepatic and renal metabolism primarily mediated by Cytochrome P450 (CYP) enzymes—specifically CYP2D6 and CYP3A4—alongside flavin monooxygenase 1 (FMO1)[1],[2].

The terminal phase of this metabolic cascade predominantly yields dapoxetine-N-oxide , the most abundant circulating metabolite in human plasma[1],[3]. Although it is a major pharmacokinetic moiety, dapoxetine-N-oxide exhibits negligible clinical efficacy as an SSRI, making its formation a critical deactivation pathway[3]. This whitepaper provides an in-depth mechanistic and experimental guide to the CYP450-mediated N-oxidation of dapoxetine, detailing enzymatic kinetics, pharmacogenomic variables, and self-validating in vitro protocols.

Molecular Mechanism of N-Oxidation

Dapoxetine contains a tertiary amine group (N,N-dimethyl), which serves as the primary site for oxidative metabolism. The biotransformation of dapoxetine into its N-oxide derivative is a classic example of heteroatom oxygenation.

While FMO1 contributes to this process via a hydroperoxyflavin intermediate, the CYP450-mediated pathway (driven by CYP2D6 and CYP3A4) follows a distinct catalytic cycle[3],[2]:

  • Substrate Binding: Dapoxetine binds to the ferric ( Fe3+ ) resting state of the CYP enzyme.

  • Reduction & Oxygenation: The complex receives an electron from NADPH via Cytochrome P450 reductase (CPR), reducing the iron to a ferrous ( Fe2+ ) state, which then binds molecular oxygen ( O2​ ).

  • Compound I Formation: A second electron transfer and subsequent protonation lead to the cleavage of the O-O bond, releasing water and forming the highly reactive Compound I (a high-valent iron-oxo species).

  • Oxygen Transfer: Compound I transfers its oxygen atom directly to the lone electron pair of dapoxetine's tertiary nitrogen, forming the dative N-O bond of dapoxetine-N-oxide.

Simultaneously, these same CYP enzymes catalyze the N-demethylation of dapoxetine to form desmethyldapoxetine, an active metabolite[1],[2].

MetabolicPathway Dap Dapoxetine (Tertiary Amine) CYP2D6 CYP2D6 (Major) Dap->CYP2D6 N-oxidation Dap->CYP2D6 N-demethylation CYP3A4 CYP3A4 (Major) Dap->CYP3A4 N-oxidation Dap->CYP3A4 N-demethylation FMO1 FMO1 (Co-contributor) Dap->FMO1 N-oxidation NOxide Dapoxetine-N-oxide (Major Inactive Metabolite) CYP2D6->NOxide Desmethyl Desmethyldapoxetine (Active Metabolite) CYP2D6->Desmethyl CYP3A4->NOxide CYP3A4->Desmethyl FMO1->NOxide

Fig 1: CYP450 and FMO1 mediated metabolic pathways of dapoxetine.

Pharmacogenomics: The Role of CYP2D6 Polymorphism

Because CYP2D6 is a highly polymorphic enzyme, genetic variations significantly impact the intrinsic clearance ( Vmax​/Km​ ) of dapoxetine[4]. In specific populations, such as Han Chinese, novel CYP2D6 variants profoundly alter the rate of N-oxide formation[4].

For instance, the CYP2D610 allele—the most common variant in Asian populations—exhibits impaired catalytic activity. In vitro and in vivo pharmacokinetic studies demonstrate that individuals homozygous for this allele (10/*10) experience significantly higher systemic exposure (AUC) to dapoxetine due to reduced N-oxidation and N-demethylation clearance[5],[6].

Quantitative Impact of CYP2D6 Variants on Dapoxetine Oxidation

Data synthesized from recombinant CYP2D6 kinetic profiling[7].

CYP2D6 AllelePhenotype ClassificationRelative Intrinsic Clearance ( Vmax​/Km​ )Clinical Pharmacokinetic Impact
1 (Wild-type) Extensive Metabolizer (EM)100% (Baseline)Standard rapid clearance; t1/2​ ~1.5h
2 Normal / Intermediate~50% decreaseMildly elevated AUC; standard dosing
10 Intermediate Metabolizer (IM)~25% (75% decrease)Significantly higher AUC; potential dose adjustment
93 / *95 Poor / Intermediate27% – 49%Reduced N-oxide formation; slower clearance

In Vitro Phenotyping: Experimental Protocol

To rigorously quantify the CYP-mediated N-oxidation of dapoxetine, researchers must employ a self-validating in vitro system using Human Liver Microsomes (HLMs) or recombinant human CYPs (rhCYPs). The following protocol integrates causality-driven experimental choices to ensure trustworthiness and reproducibility.

Reagents & Matrix
  • Enzyme Source: Pooled HLMs (20 mg/mL) or rhCYP2D6/rhCYP3A4.

  • NADPH Regenerating System: Contains NADP+, Glucose-6-phosphate (G6P), and Glucose-6-phosphate dehydrogenase (G6PDH). Causality: Direct addition of NADPH is unstable at 37°C; a regenerating system ensures a constant supply of electrons for the CYP catalytic cycle.

  • Inhibitors (Self-Validating Controls): Quinidine (selective CYP2D6 inhibitor) and Ketoconazole (selective CYP3A4 inhibitor).

Step-by-Step Methodology
  • Matrix Preparation: Dilute HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Inhibitor Pre-incubation (Control Groups Only): Add 1 µM Quinidine or 1 µM Ketoconazole to the respective control tubes. Incubate for 5 minutes at 37°C. Causality: Pre-incubation allows the inhibitor to fully occupy the enzyme's active site before the substrate is introduced.

  • Substrate Addition: Add dapoxetine (final concentration range: 1–100 µM for kinetic profiling).

  • Reaction Initiation: Add the NADPH regenerating system to initiate the CYP450 electron transfer cascade. Incubate in a shaking water bath at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a deuterated internal standard (e.g., Dapoxetine-d7). Causality: Organic solvents instantly denature the CYP enzymes, halting metabolite formation.

  • Protein Precipitation: Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Workflow Step1 1. Prepare Incubation Matrix (HLMs/rhCYPs + Buffer + MgCl2) Step2 2. Pre-incubate with Dapoxetine (Substrate) at 37°C Step1->Step2 Step3 3. Initiate Reaction (Add NADPH Regenerating System) Step2->Step3 Step4 4. Terminate Reaction (Add Ice-Cold Acetonitrile + IS) Step3->Step4 Step5 5. Centrifugation & Protein Precipitation Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify Dapoxetine-N-oxide) Step5->Step6

Fig 2: In vitro CYP phenotyping and LC-MS/MS quantification workflow.

LC-MS/MS Analytical Quantification

Accurate quantification of dapoxetine-N-oxide requires high-specificity tandem mass spectrometry (LC-MS/MS) operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is utilized to track specific precursor-to-product ion transitions[8].

Optimized MRM Parameters

Data derived from validated pharmacokinetic assays[5],[8].

AnalytePrecursor Ion ( [M+H]+ )Product Ion (m/z)Collision Energy (eV)Purpose
Dapoxetine 306.2194.225Parent drug quantification
Dapoxetine-N-oxide 322.2194.228Primary metabolite tracking
Desmethyldapoxetine 292.2261.225Secondary active metabolite
Dapoxetine-d7 (IS) 313.2194.225Internal Standard (Normalization)

Analytical Trustworthiness: The shared product ion (m/z 194.2) corresponds to the stable naphthyloxy-phenylpropan fragment, which remains intact during the N-oxidation of the dimethylamine group. Monitoring this specific transition ensures high analytical fidelity and eliminates cross-talk from endogenous plasma/microsomal lipids[5],[8].

Clinical & Toxicological Implications

Understanding the CYP-mediated N-oxidation of dapoxetine is paramount for drug development professionals managing Drug-Drug Interactions (DDIs). Because dapoxetine relies heavily on CYP3A4 and CYP2D6 to convert the active parent drug into the inactive N-oxide, co-administration with potent CYP inhibitors (e.g., ketoconazole for CYP3A4, or fluoxetine for CYP2D6) can drastically reduce clearance[2].

This is particularly critical for patients who are naturally CYP2D6 Poor Metabolizers (PMs). In these individuals, the burden of N-oxidation shifts entirely to CYP3A4 and FMO1. If a CYP3A4 inhibitor is introduced, the primary metabolic escape routes are blocked, leading to supratherapeutic dapoxetine levels and an increased risk of serotonergic adverse events (e.g., severe nausea, dizziness, or serotonin syndrome)[2].

References

  • Wikipedia Contributors. "Dapoxetine." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Medical Products Agency (Sweden). "Public Assessment Report Scientific discussion: Priligy (Dapoxetine hydrochloride)." MPA.se. URL: [Link]

  • Xu, R. A., et al. "Effects of 22 novel CYP2D6 variants found in Chinese population on the metabolism of dapoxetine." Drug Design, Development and Therapy (via PMC/NIH). URL:[Link]

  • Dove Medical Press. "Effects of 22 novel CYP2D6 variants found in Chinese population on the metabolism of dapoxetine." Dovepress.com. URL: [Link]

  • ResearchGate Contributors. "Impacts of Cytochrome P450 2D6*10 Allele and a High-Fat Meal on the Pharmacokinetics of Dapoxetine in Healthy Chinese Men: A Single-Dose, Two-Treatment Study." ResearchGate.net. URL:[Link]

  • ResearchGate Contributors. "Recent Advances On Drug Analyses Using Ultra Performance Liquid Chromatographic Techniques And Their Application To The Biological Samples." ResearchGate.net. URL: [Link]

  • Pharmacy Board Kenya. "Summary of Product Characteristics for Pharmaceutical Products: Super P Force." Pharmacyboardkenya.org. URL: [Link]

Sources

Exploratory

Dapoxetine N-Oxide Degradation Pathway and Forced Degradation Profiling: A Comprehensive Technical Guide

Introduction Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI) predominantly utilized in the treatment of premature ejaculation. Due to its unique pharmacokinetic profile and chemical structure—f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI) predominantly utilized in the treatment of premature ejaculation. Due to its unique pharmacokinetic profile and chemical structure—featuring a tertiary amine and a naphthyl ether linkage—dapoxetine exhibits a highly specific degradation cascade when exposed to environmental and physiological stressors. Understanding its intrinsic stability, particularly the oxidative transformation into dapoxetine N-oxide and its subsequent degradation, is paramount for formulation scientists and analytical chemists aiming to comply with ICH Q1A (R2) guidelines.

This whitepaper provides an in-depth mechanistic analysis of the dapoxetine degradation pathways, synthesizes forced degradation data, and outlines a self-validating analytical workflow for impurity profiling.

Mechanistic Causality: The N-Oxide Degradation Pathway

Dapoxetine base is highly susceptible to oxidative degradation. Upon exposure to oxidative stress (e.g., ambient air over time, or peroxide reagents), the tertiary amine group undergoes rapid N-oxidation to form dapoxetine N-oxide [1]. In physiological environments, this transformation is primarily catalyzed by flavin-containing monooxygenase 1 (FMO1) and cytochrome P450 enzymes (CYP3A4, CYP2D6)[2].

However, dapoxetine N-oxide is not a terminal degradant. Due to its specific structural conformation, the N-oxide intermediate undergoes a thermally or catalytically driven Cope elimination [1][3].

The Causality of Cope Elimination: This intramolecular pericyclic reaction requires a planar, five-membered cyclic transition state. The oxygen atom of the N-oxide acts as an internal base, abstracting a β -hydrogen from the adjacent carbon network. This concerted electron shift leads to the cleavage of the carbon-nitrogen bond. The elimination yields geometrical isomers of cinnamyloxynaphthalenes. The dominant degradation product is 1-(2E)-cinnamyloxynaphthalene , while the Z-isomer forms only as a minor impurity due to significant steric hindrance encountered during the transition state[1][3].

N_Oxide_Pathway Dap Dapoxetine Base OxStress Oxidative Stress (H2O2 / Air) or FMO1/CYP3A4 Dap->OxStress Oxidation NOxide Dapoxetine N-oxide (Intermediate) OxStress->NOxide Cope Cope Elimination (Intramolecular) NOxide->Cope Heat/Time E_Isomer 1-(2E)-cinnamyloxynaphthalene (Major Product) Cope->E_Isomer Favored transition Z_Isomer 1-(2Z)-cinnamyloxynaphthalene (Minor Product) Cope->Z_Isomer Steric hindrance

Dapoxetine N-oxide formation and subsequent Cope elimination pathway.

Forced Degradation Studies (ICH Q1A R2)

To predict shelf-life and elucidate the full degradation profile, dapoxetine is subjected to forced degradation (stress testing)[4][5]. The molecule's ether linkage and tertiary amine dictate its vulnerabilities.

  • Hydrolytic Degradation (Acidic and Basic): Dapoxetine is susceptible to extreme pH conditions. Under acidic stress (e.g., 1M - 5M HCl), the naphthyl ether bond cleaves, yielding (+)-N,N-dimethyl-1-phenyl-3-propanolamine as a primary degradant[4][6]. Conversely, under alkaline stress (e.g., 0.5N NaOH), dapoxetine exhibits even greater instability, frequently evolving ammonia and breaking down into multiple low-molecular-weight fragments (e.g., m/z 178, 261)[5][7].

  • Oxidative Stress: Exposure to 3% - 30% H₂O₂ rapidly drives the N-oxidation and subsequent Cope elimination described above[1].

  • Thermal and Photolytic Stress: Dapoxetine demonstrates relative stability under UV light and dry heat, though prolonged thermal stress (e.g., 60°C - 80°C) can induce minor thermolysis (detectable at m/z 292 and 242)[5][8].

Table 1: Summary of Dapoxetine Forced Degradation Profiles
Stress ConditionReagents / EnvironmentPrimary Degradation PathwayMajor Degradants (m/z or Name)Stability Level
Oxidation 3% - 30% H₂O₂N-oxidation & Cope EliminationDapoxetine N-oxide, 1-(2E)-cinnamyloxynaphthaleneHighly Susceptible
Alkaline 0.5N - 1N NaOH, RefluxEther cleavage, Deaminationm/z 278, 261, 178Susceptible
Acidic 1M - 5M HCl, RefluxEther cleavage(+)-N,N-dimethyl-1-phenyl-3-propanolamineSlightly Susceptible
Thermal 60°C - 80°C (Dry Heat)Thermolysism/z 292, 242Relatively Stable
Photolytic UV Light (ICH Q1B)Photo-oxidationTrace isomersStable

Self-Validating Experimental Protocol for Impurity Profiling

To ensure absolute trustworthiness and reproducibility, analytical chemists must utilize a self-validating workflow. The following step-by-step methodology details the generation, separation, and structural elucidation of dapoxetine degradation products using UPLC-ESI-Q-TOF-MS/MS and NMR[1][2][5].

Step 1: Stress Sample Preparation & Mass Balance Check
  • Preparation: Dissolve Dapoxetine API in a compatible diluent (e.g., Methanol/Water) to achieve a baseline concentration of 1 mg/mL.

  • Stressing: Aliquot 5 mL into separate volumetric flasks. Introduce the respective stress agents (e.g., 1 mL of 30% H₂O₂ for oxidation, 1 mL of 1M NaOH for base hydrolysis).

  • Incubation: Subject the flasks to target conditions (e.g., 40°C for 24-48 hours).

  • Quenching (Critical Step): Neutralize acid/base samples to pH ~7.0 to halt degradation instantly. Add a quenching agent (e.g., sodium bisulfite) to oxidative samples to consume residual peroxides.

  • Self-Validation via Mass Balance: Dilute to a working concentration (e.g., 100 µg/mL) alongside an unstressed control. Calculate the mass balance: (Sum of peak areas of API + Degradants) ≈ 100% of initial control API area. This validates that no volatile degradants escaped and no compounds irreversibly bound to the column matrix.

Step 2: Chromatographic Separation (UPLC)
  • Stationary Phase: Utilize a sub-2 µm particle size column (e.g., Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm). Causality: The ultra-fine particles ensure the high peak capacity required to resolve closely eluting geometric isomers (E/Z) of cinnamyloxynaphthalenes[3][5].

  • Mobile Phase: Employ a gradient elution using Solvent A (0.1% Formic acid in water) and Solvent B (Acetonitrile). Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency in positive ESI mode[2].

  • Flow Rate: Maintain at 0.4 - 0.5 mL/min to optimize the electrospray desolvation process.

Step 3: Structural Elucidation (ESI-Q-TOF-MS/MS & NMR)
  • MS/MS Acquisition: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode. Intact dapoxetine yields a protonated precursor [M+H]⁺ at m/z 306.2.

  • Fragmentation Analysis: Apply a collision energy of 20-40 eV. Dapoxetine typically yields a characteristic 1-naphthol fragment (m/z 145) and a phenylpropyl fragment (m/z 117)[2]. The N-oxide intermediate will present an [M+H]⁺ at m/z 322.2, with unique low-mass fragments like m/z 62.06 (degraded N-oxide fragment)[2].

  • NMR Confirmation: For novel, isobaric impurities (like the Cope elimination products), isolate the peak via preparative HPLC. Perform ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) to unambiguously assign the geometric (E/Z) configuration of the double bond, as MS alone cannot differentiate these stereoisomers[1].

Workflow API Dapoxetine API Stress Apply ICH Stress (Oxidative, pH, Heat) API->Stress Quench Quench & Neutralize (Mass Balance Check) Stress->Quench UPLC UPLC Separation (BEH C18 Column) Quench->UPLC MS ESI-Q-TOF-MS/MS (Fragmentation) UPLC->MS m/z profiling NMR Prep-HPLC & NMR (Isomer Elucidation) UPLC->NMR Novel peaks

Self-validating workflow for forced degradation and structural elucidation.

Conclusion

The degradation profile of dapoxetine is uniquely characterized by its rapid susceptibility to N-oxidation, which acts as a gateway to further structural breakdown via Cope elimination. By employing rigorous, self-validating forced degradation protocols and advanced hyphenated techniques (LC-MS/MS combined with NMR), pharmaceutical scientists can accurately map these complex pathways. This deep mechanistic understanding is essential for the development of robust, stability-indicating analytical methods and the formulation of resilient drug products.

References

  • Darcsi, A., et al. "Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination." Journal of Pharmaceutical and Biomedical Analysis (2017). URL:[Link]

  • Darcsi, A., et al. "Structure elucidation of a process-related impurity of dapoxetine." ResearchGate (2015). URL:[Link]

  • Koba, M., et al. "Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF." MDPI Pharmaceuticals (2021). URL:[Link]

  • Medical Products Agency (MPA). "Public Assessment Report Scientific discussion Priligy Dapoxetine hydrochloride." MPA Sweden (2007). URL: [Link]

  • ResearchGate. "Stability indicating HPLC-UV method for determination of dapoxetine HCl in pharmaceutical product." ResearchGate (2014). URL:[Link]

  • Walsh Medical Media. "Validated Stability-Indicating UPLC Method for Determination of Dapoxetine and Fluoxetine: Characterization of Their Hydrolytic Degradation Products." Walsh Medical Media (2017). URL: [Link]

  • Indian Journal of Pharmaceutical Sciences. "Stability-indicating UPLC-MS/UV Method for Simultaneous Determination of Sildenafil Citrate and Dapoxetine Hydrochloride." IJPS (2016). URL: [Link]

  • Tengli, A. K., et al. "Development of novel analytical method for the estimation of dapoxetine using HPLC and to carry out forced degradation studies." J. Global Trends Pharm Sci (2020). URL:[Link]

  • Walsh Medical Media. "Validated Stability-Indicating Derivative Spectrophotometry and Synchronous Fluorescence Spectroscopy Methods for the Determination of Dapoxetine." Walsh Medical Media (2017). URL: [Link]

Sources

Foundational

Pharmacokinetic Profiling of Dapoxetine and its N-Oxide Metabolite: A Bioanalytical Whitepaper

Executive Summary As a Senior Application Scientist overseeing bioanalytical workflows, I approach pharmacokinetic (PK) profiling not merely as a data-collection exercise, but as a mechanistic mapping of a drug's journey...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing bioanalytical workflows, I approach pharmacokinetic (PK) profiling not merely as a data-collection exercise, but as a mechanistic mapping of a drug's journey through the human body. Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI) used for on-demand treatment of premature ejaculation, presents a unique analytical challenge. Unlike chronic SSRIs (e.g., fluoxetine) that accumulate over weeks, dapoxetine is designed for rapid absorption and clearance.

Crucially, the biotransformation of dapoxetine yields multiple species, the most prominent being dapoxetine-N-oxide . While this metabolite is pharmacologically inactive, its quantification is absolutely critical. It serves as a vital sentinel for hepatic first-pass efficiency, enzyme saturation, and potential drug-drug interactions. This whitepaper details the PK landscape of dapoxetine, the causality behind its metabolic routing, and the self-validating LC-MS/MS methodologies required to accurately profile the parent drug and its N-oxide metabolite.

The Pharmacokinetic Landscape of Dapoxetine

Dapoxetine is characterized by its rapid onset and short half-life, minimizing systemic accumulation and reducing the risk of chronic SSRI-related adverse effects. Following oral administration, the drug is rapidly absorbed, reaching peak plasma concentrations ( Cmax​ ) within 1 to 1.5 hours[1].

To provide a baseline for our analytical targets, the quantitative PK parameters for single-dose administration are summarized below based on 1[1] and2[2]:

Pharmacokinetic ParameterDapoxetine (30 mg, Fasted)Dapoxetine (60 mg, Fasted)
Cmax​ (ng/mL) 297349
Tmax​ (h) 1.011.27
Initial Half-life (h) 1.311.42
Terminal Half-life (h) 18.721.9
Plasma Protein Binding > 99%> 99%
Volume of Distribution ( Vd​ ) ~162 L~162 L

Note: Co-administration with a high-fat meal slightly decreases Cmax​ and delays Tmax​ by ~0.5 hours, but does not significantly alter the total area under the curve (AUC).

Hepatic Biotransformation: The Role of the N-Oxide Metabolite

Dapoxetine undergoes extensive hepatic first-pass metabolism mediated primarily by CYP3A4 , CYP2D6 , and flavin-containing monooxygenase 1 (FMO1) [2].

The Causality of Measuring Inactive Metabolites

A common question in drug development is: Why invest resources into quantifying an inactive metabolite? While dapoxetine-N-oxide is a weak SSRI with no clinical efficacy, it is the major circulating product in the plasma[2]. Quantifying it is essential for establishing a complete mass-balance pharmacokinetic model. The ratio of parent drug to N-oxide acts as an in vivo barometer for hepatic enzyme activity. Any significant deviation in this ratio immediately alerts the bioanalytical team to potential CYP3A4-mediated drug-drug interactions (e.g., co-administration with ketoconazole) or inherent CYP2D6 genetic polymorphisms[1],[3].

MetabolicPathway Dap Dapoxetine (Active Parent) NOxide Dapoxetine-N-oxide (Major Circulating, Inactive) Dap->NOxide FMO1 / CYP3A4 (N-oxidation) DesDap Desmethyldapoxetine (Minor, Active) Dap->DesDap CYP2D6 / CYP3A4 (N-demethylation) DiDesDap Didesmethyldapoxetine (Trace, Active) DesDap->DiDesDap CYP2D6 / CYP3A4 (N-demethylation)

Hepatic metabolic pathways of dapoxetine mediated by CYP450 and FMO1 enzymes.

Analytical Strategy: UPLC-MS/MS Quantification

To accurately profile both the parent and the N-oxide, we rely on Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The structural similarity between dapoxetine and its metabolites requires high resolving power to prevent cross-talk in the mass spectrometer, making sub-2-µm particle UPLC columns the gold standard[4],[5].

Rationale for Experimental Choices
  • Protein Precipitation vs. Liquid-Liquid Extraction (LLE): I specifically mandate protein precipitation with acetonitrile (ACN) over LLE. Dapoxetine is >99% protein-bound to albumin and α1​ -acid glycoprotein. ACN provides aggressive denaturation of these carrier proteins, ensuring total drug recovery while maintaining a high-throughput 96-well format[6].

  • Deuterated Internal Standards (IS): Using Dapoxetine- d6​ as an internal standard is non-negotiable. It co-elutes with the parent analyte, perfectly correcting for any ion suppression caused by endogenous plasma phospholipids during Electrospray Ionization (ESI)[6].

LCMSWorkflow Plasma Human Plasma (100 µL) Spike Spike IS (Dapoxetine-d6) Plasma->Spike Precip Protein Precip. (300 µL ACN) Spike->Precip Centrifuge Centrifugation (13k rpm, 4°C) Precip->Centrifuge UPLC UPLC Separation (C18 Column) Centrifuge->UPLC MSMS ESI-MS/MS (MRM Mode) UPLC->MSMS

High-throughput UPLC-MS/MS sample preparation and analysis workflow.

Step-by-Step UPLC-MS/MS Protocol (Self-Validating System)

To ensure analytical trustworthiness, this protocol is designed as a self-validating system . Every analytical batch must bracket unknown samples with a 6-point calibration curve and intersperse Quality Control (QC) samples to verify continuous instrument performance.

Step 1: Sample Preparation

  • Aliquot 100 µL of human plasma into a 96-well collection plate[4].

  • Spike with 10 µL of Internal Standard (Dapoxetine- d6​ at 50 ng/mL)[6].

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to disrupt protein binding and precipitate plasma proteins[4],[6].

  • Vortex vigorously for 1 minute to ensure complete dissociation of the analytes from the matrix[6].

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C[6].

  • Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

  • Inject the supernatant onto an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm)[4].

  • Utilize a gradient mobile phase consisting of 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B)[4].

  • Elute analytes using a fast gradient to achieve a total run time of under 4.0 minutes[4].

Step 3: Mass Spectrometric Detection (MRM) Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using the following Multiple Reaction Monitoring (MRM) transitions:

  • Dapoxetine: m/z 306.3 261.2 (Linearity: 1.0–200 ng/mL)[4].

  • Dapoxetine-N-oxide: m/z 322.2 261.2 (Linearity: 0.5–100 ng/mL)[4].

  • Desmethyldapoxetine: m/z 292.2 261.2[4].

  • Dapoxetine- d6​ (IS): m/z 313.2 164.2[6].

Step 4: System Validation Check

  • Mandatory Checkpoint: A blank plasma injection immediately following the highest calibrator must be analyzed to validate the absence of column carryover. Intra-day and inter-day precision must remain within ± 15% across all QC levels[4].

Pharmacogenomic Implications

The reliance on CYP2D6 for the N-demethylation pathway introduces significant inter-individual variability. CYP2D6 is highly polymorphic; in poor metabolizers (PMs) or individuals with functional decline alleles (e.g., CYP2D6 *10), the clearance of dapoxetine is reduced[3].

When CYP2D6 is impaired, the metabolic burden shifts heavily to CYP3A4 and FMO1, drastically altering the ratio of desmethyldapoxetine to dapoxetine-N-oxide. By utilizing the LC-MS/MS profiling strategy outlined above, we obtain a direct phenotypic readout of the patient's metabolic routing. This data is critical for personalized medicine, allowing clinicians to adjust dosages to prevent adverse events like severe nausea or syncope in susceptible populations[3].

References

  • [2] Wikipedia Contributors. "Dapoxetine." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • [4] Zhang, W., et al. (2016). "Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis (PubMed). Available at:[Link]

  • [1] McCarty, E., & Dinsmore, W. (2012). "Dapoxetine: a new option in the medical management of premature ejaculation." Therapeutic Advances in Urology (PMC). Available at:[Link]

  • [3] Wang, Z., et al. (2021). "Effects of 22 novel CYP2D6 variants found in Chinese population on the metabolism of dapoxetine." Drug Design, Development and Therapy (PMC). Available at:[Link]

  • [5] Kaczor, A. A., et al. (2021). "Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF." Molecules (MDPI). Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacological Activity and Receptor Binding of Dapoxetine N-Oxide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Metabolic Fate of Dapoxetine Dapoxetine undergoes extensive metabolism in the liver and kidneys, primarily through t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Metabolic Fate of Dapoxetine

Dapoxetine undergoes extensive metabolism in the liver and kidneys, primarily through the action of cytochrome P450 enzymes (CYP2D6 and CYP3A4) and flavin monooxygenase 1 (FMO1)[1][2]. This biotransformation leads to the formation of several metabolites, with dapoxetine N-oxide being the major circulating entity in plasma[2][3][4]. Understanding the pharmacological activity of this primary metabolite is crucial for a complete comprehension of dapoxetine's overall clinical profile, including its efficacy and safety.

While other metabolites, such as desmethyldapoxetine, retain significant pharmacological activity, with a potency at the serotonin transporter (SERT) comparable to the parent compound, dapoxetine N-oxide is consistently reported to be inactive[2]. This guide will explore the in vitro evidence that substantiates this claim, providing the scientific framework for its classification as a pharmacologically inert metabolite.

Comparative In Vitro Pharmacology: Dapoxetine and its Metabolites

The primary mechanism of action of dapoxetine is the inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft[1]. To understand the contribution of its metabolites to its clinical effect, it is essential to compare their in vitro activities at the primary target.

Monoamine Transporter Binding and Uptake Inhibition

Dapoxetine exhibits high affinity for the human serotonin transporter (hSERT) and is significantly less potent at the norepinephrine transporter (NET) and the dopamine transporter (DAT)[5]. In vitro studies have quantified this selectivity.

CompoundTargetBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
Dapoxetine hSERT9.5 ([³H]citalopram)[5]1.12 ([³H]5-HT)[3][5]
hNET6.6 ([³H]nisoxetine)[5]202 ([³H]norepinephrine)[3][5]
hDAT5.8 ([³H]WIN35428)[5]1720 ([³H]dopamine)[3][5]
Desmethyldapoxetine hSERTEquipotent to dapoxetine[2]Not explicitly reported
Didesmethyldapoxetine hSERT~50% potency of dapoxetine[2]Not explicitly reported
Dapoxetine N-oxide hSERT, hNET, hDATInactive[2][6]Inactive[4]

Table 1: Comparative in vitro activity of dapoxetine and its metabolites at monoamine transporters.

While specific Ki and IC50 values for dapoxetine N-oxide are not publicly available, regulatory documents, such as the European Public Assessment Report (EPAR) for Priligy, explicitly state that "In vitro binding and transporter studies show that dapoxetine-N-oxide is inactive"[2][6]. This lack of activity at the primary pharmacological target of dapoxetine underscores its minimal contribution to the clinical efficacy of the parent drug.

Methodologies for In Vitro Pharmacological Profiling

The determination of a compound's in vitro pharmacological activity relies on a suite of well-established assays. This section provides detailed protocols for the key experiments used to characterize the interaction of compounds like dapoxetine N-oxide with monoamine transporters.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor or transporter. These assays measure the displacement of a radiolabeled ligand by the test compound.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from HEK293 cells expressing target) Incubation Incubation of membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand Radioligand Solution (e.g., [3H]citalopram for SERT) Radioligand->Incubation Test_Compound Test Compound Dilutions (Dapoxetine N-oxide) Test_Compound->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Equilibrium Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Calculation of IC50 and Ki values Scintillation->Analysis

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol: hSERT Radioligand Binding Assay with [³H]citalopram

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human serotonin transporter (hSERT) in appropriate media.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, [³H]citalopram (at a concentration near its Kd, e.g., 1-2 nM), and the membrane preparation.

    • Non-specific Binding: Add a high concentration of a competing ligand (e.g., 10 µM paroxetine), [³H]citalopram, and the membrane preparation.

    • Test Compound: Add serial dilutions of dapoxetine N-oxide, [³H]citalopram, and the membrane preparation.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes) with gentle agitation.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays

Neurotransmitter uptake assays provide a functional measure of a compound's ability to inhibit the transport of a neurotransmitter into a cell. These assays can be performed using either radiolabeled or fluorescent substrates.

Experimental Workflow: Neurotransmitter Uptake Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation Steps cluster_termination Termination & Measurement cluster_analysis Data Analysis Cell_Plating Plate cells expressing the transporter (e.g., HEK293-hSERT) Pre_incubation Pre-incubate cells with test compound Cell_Plating->Pre_incubation Test_Compound Prepare dilutions of test compound (Dapoxetine N-oxide) Test_Compound->Pre_incubation Substrate_Addition Add labeled substrate (e.g., [3H]5-HT or fluorescent analog) Pre_incubation->Substrate_Addition Termination Stop uptake by washing with ice-cold buffer Substrate_Addition->Termination Short incubation (e.g., 10-20 min) Measurement Measure substrate uptake (Scintillation counting or fluorescence) Termination->Measurement Analysis Calculate IC50 value Measurement->Analysis

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Step-by-Step Protocol: hSERT Uptake Inhibition Assay using [³H]5-HT

  • Cell Culture:

    • Plate HEK293 cells stably expressing hSERT in 96-well plates and grow to near confluency.

  • Assay Procedure:

    • Wash the cells with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with various concentrations of dapoxetine N-oxide or a reference inhibitor (e.g., paroxetine) for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the uptake reaction by adding a fixed concentration of [³H]5-HT (serotonin).

    • Allow the uptake to proceed for a short, defined period (e.g., 10-20 minutes).

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification:

    • Lyse the cells and measure the amount of radioactivity taken up into the cells using a liquid scintillation counter.

  • Data Analysis:

    • Determine the non-specific uptake in the presence of a high concentration of a known SERT inhibitor.

    • Calculate the percentage of specific uptake inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.

Off-Target Binding Profile

A comprehensive understanding of a compound's pharmacology requires an assessment of its potential interactions with a broad range of other molecular targets. This is typically achieved through screening against a panel of receptors, ion channels, and enzymes. For dapoxetine N-oxide, while specific data from such a broad screen is not publicly available, the consistent reporting of its inactivity at the primary target (SERT) suggests a low likelihood of significant off-target effects at pharmacologically relevant concentrations. Regulatory assessments have not highlighted any safety concerns related to the off-target activities of dapoxetine N-oxide[5].

Conclusion: A Pharmacologically Inert Metabolite

The available in vitro evidence, primarily from regulatory submissions and supported by the scientific literature, consistently characterizes dapoxetine N-oxide as a pharmacologically inactive metabolite. Although specific quantitative binding and functional data are not publicly available, the consensus is that it does not contribute to the clinical efficacy of dapoxetine. Its lack of significant activity at the serotonin transporter, the primary target of the parent compound, as well as at other monoamine transporters, solidifies its role as a product of metabolic clearance rather than an active pharmacological entity. For researchers and drug development professionals, this understanding is critical for accurately modeling the pharmacokinetic-pharmacodynamic relationship of dapoxetine and for a comprehensive assessment of its overall clinical profile.

References

  • McMahon, C. G. (2012). Dapoxetine: a new option in the medical management of premature ejaculation. Therapeutic Advances in Urology, 4(5), 233–251. [Link]

  • Gengo, P. J., Giuliano, F., McKenna, K., et al. (2005). Monoaminergic transporter binding and inhibition profile of dapoxetine, a medication for the treatment of premature ejaculation. The Journal of Urology, 173(4S), 239.
  • McMahon, C. G., Althof, S. E., Kaufman, J. M., et al. (2011). Efficacy and safety of dapoxetine for the treatment of premature ejaculation: integrated analysis of results from five phase 3 trials. The Journal of Sexual Medicine, 8(2), 524–539.
  • Dressler, M. J., Lindert, K., & Jin, F. (2006). Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. Therapeutics and Clinical Risk Management, 2(1), 89–98. [Link]

  • Wikipedia. (2023). Dapoxetine. [Link]

  • Taylor, D., & Keks, N. (2010). Dapoxetine: a pharmacological therapy for the treatment of premature ejaculation.
  • Medicines and Healthcare products Regulatory Agency. (n.d.). PRILIGY 30 mg film-coated tablets. [Link]

  • McMahon, C. G. (2012). Dapoxetine and the treatment of premature ejaculation. Expert Opinion on Pharmacotherapy, 13(16), 2343-2351. [Link]

  • Ziska Pharmaceuticals Ltd. (n.d.). PROLONG - Dapoxetine Tablet. [Link]

  • Andersson, K. E., Mulhall, J. P., & Wyllie, M. G. (2006). Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. BJU International, 97(2), 311–315. [Link]

Sources

Foundational

Structural Elucidation of Dapoxetine N-Oxide: An Integrative Approach Using NMR and High-Resolution Mass Spectrometry

Executive Summary Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of premature ejaculation. During the drug development lifecycle, rigorous impurity profiling is mandated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of premature ejaculation. During the drug development lifecycle, rigorous impurity profiling is mandated by ICH guidelines to ensure safety and efficacy. Dapoxetine is highly susceptible to oxidative stress, leading to the formation of dapoxetine N-oxide, a major circulating metabolite and degradation intermediate[1]. This whitepaper details the structural elucidation of dapoxetine N-oxide using a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and explores its subsequent degradation via Cope elimination.

Introduction & Regulatory Causality

In pharmaceutical analysis, identifying degradation products is not merely a compliance exercise; it is a fundamental requirement for understanding drug stability and toxicity. Dapoxetine base, containing a tertiary amine, readily undergoes oxidation when exposed to air, peroxides, or hepatic cytochrome P450 enzymes (CYP3A4/CYP2D6)[2].

The causality behind prioritizing the structural elucidation of dapoxetine N-oxide lies in its chemical reactivity. Unlike stable hydroxylated metabolites, tertiary amine N-oxides are reactive intermediates. They can undergo spontaneous thermal degradation, compromising the shelf-life of the active pharmaceutical ingredient (API) and potentially introducing genotoxic impurities into the final dosage form[3].

Experimental Workflow: Synthesis & Isolation

To accurately profile the impurity, dapoxetine N-oxide must first be synthesized via forced degradation to serve as an analytical reference standard.

Step-by-Step Methodology: Forced Degradation
  • Sample Preparation: Dissolve 50 mg of dapoxetine base in 10 mL of a methanol/water mixture (50:50, v/v).

  • Oxidative Stress: Add 1.0 mL of 30% hydrogen peroxide ( H2​O2​ ) to the solution.

  • Incubation: Stir the reaction mixture at room temperature ( 25∘ C) for 4 hours in the dark to prevent non-specific photolytic degradation.

  • Quenching: Quench the residual peroxide using a saturated sodium thiosulfate solution.

  • Isolation: Purify the reaction mixture using preparative HPLC (C18 column, gradient elution with ammonium bicarbonate buffer and acetonitrile).

Validation Checkpoint: This protocol is a self-validating system. The reaction is deemed analytically valid when HPLC-UV analysis (at 232 nm) demonstrates a >90% depletion of the dapoxetine base peak and the stoichiometric emergence of a more polar peak corresponding to the N-oxide, with no secondary over-oxidation products detected.

High-Resolution Mass Spectrometry (HRMS) Analysis

Causality of Analytical Choice

While standard LC-MS provides nominal mass, it is insufficient for definitive structural elucidation. We utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer because its high mass accuracy (< 5 ppm error) allows for the derivation of exact elemental compositions[4]. Furthermore, MS/MS fragmentation is required to pinpoint the site of oxidation by mapping the cleavage of specific bonds.

HRMS Protocol
  • Chromatography: Inject 5 μ L of the isolated impurity onto a UHPLC system equipped with a sub-2 μ m C18 column.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Acquisition: Scan in full MS mode (m/z 100–1000) followed by Auto-MS/MS using collision-induced dissociation (CID) at varying collision energies (10–30 eV).

Validation Checkpoint: The HRMS data is self-validating if the exact mass difference between the parent drug and the impurity is exactly +15.9949 Da (the exact mass of an oxygen atom), confirming a single oxidation event without ring cleavage.

Table 1: HRMS Data Comparison
CompoundElemental FormulaTheoretical [M+H]+ Observed [M+H]+ Key MS/MS Fragments (m/z)
Dapoxetine Base C21​H23​NO 306.1852306.1855157.06, 117.07
Dapoxetine N-Oxide C21​H23​NO2​ 322.1802322.1805261.10, 117.07, 74.09

Data synthesized from established Q-TOF fragmentation patterns of dapoxetine metabolites[4].

Regiochemical Assignment via NMR Spectroscopy

Causality of Analytical Choice

HRMS confirms the addition of an oxygen atom, but it cannot definitively rule out the hydroxylation of the naphthalene or phenyl rings[2]. To establish the exact regiochemistry and stereochemistry, 1D ( 1H , 13C ) and 2D (COSY, HSQC, HMBC) NMR spectroscopy must be employed[3].

NMR Protocol
  • Sample Preparation: Dissolve 5 mg of the highly purified impurity in 600 μ L of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Acquisition: Record spectra on a 600 MHz NMR spectrometer equipped with a cryogenic probe at 25∘ C.

  • Assignment: Use HSQC to map direct C-H couplings and HMBC to trace long-range (2-3 bond) carbon-proton interactions.

Validation Checkpoint: The structural assignment is self-validating when the 2D HMBC spectrum shows a distinct correlation between the heavily deshielded N-methyl protons and the chiral methine carbon, confirming the intact carbon skeleton with localized electron withdrawal at the nitrogen center.

Table 2: Key NMR Chemical Shifts ( 1H and 13C )
Proton/Carbon EnvironmentDapoxetine Base (ppm)Dapoxetine N-Oxide (ppm)Shift Difference ( Δ ppm)
N(CH3​)2​ ( 1H ) ~2.20~3.15+0.95 (Deshielding)
N(CH3​)2​ ( 13C ) ~43.5~58.2+14.7
CH−N ( 1H ) ~3.50~4.55+1.05
CH−N ( 13C ) ~65.0~78.5+13.5

The electronegative oxygen of the N-oxide pulls electron density away from the nitrogen, causing a significant downfield shift of the adjacent protons[3].

Degradation Pathway: The Cope Elimination

Dapoxetine N-oxide is a reactive intermediate. Tertiary amine N-oxides possessing a β -hydrogen are inherently unstable and undergo a concerted, pericyclic thermal degradation known as the [3].

In the case of dapoxetine N-oxide, this elimination yields N,N-dimethylhydroxylamine and geometric isomers of cinnamyloxynaphthalene. Due to steric favorability during the syn-elimination transition state, 1-(2E)-cinnamyloxynaphthalene is formed as the major degradation product, while the Z-isomer is observed as a minor impurity[3].

G Dap Dapoxetine Base [M+H]+ m/z 306.18 Ox Oxidative Stress (H2O2 / CYP450) Dap->Ox Nox Dapoxetine N-oxide [M+H]+ m/z 322.18 Ox->Nox Cope Cope Elimination (Thermal / Ambient) Nox->Cope Cinn 1-(2E)-Cinnamyloxynaphthalene Major Degradant Cope->Cinn Major Pathway Minor 1-(2Z)-Cinnamyloxynaphthalene Minor Isomer Cope->Minor Minor Pathway

Figure 1: Oxidative degradation pathway of dapoxetine to N-oxide and subsequent Cope elimination.

Conclusion

The comprehensive structural elucidation of dapoxetine N-oxide requires a synergistic approach. HRMS provides the exact elemental composition and fragmentation mapping necessary to confirm oxidation, while NMR spectroscopy definitively assigns the regiochemistry of the N-oxide bond. Understanding this structure is critical, as it directly dictates the downstream formation of cinnamyloxynaphthalene impurities via Cope elimination. By employing self-validating analytical protocols, pharmaceutical scientists can ensure robust impurity profiling, ultimately safeguarding drug efficacy and patient safety.

References

  • Darcsi, A., et al. "Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination." Journal of Pharmaceutical and Biomedical Analysis, 134 (2017): 187-194. URL:[Link]

  • Skibiński, R., Trawiński, J., & Gawlik, M. "Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF." Molecules, 26(13) (2021): 3794. URL:[Link]

  • NPS MedicineWise. "Priligy (Dapoxetine hydrochloride) Product Information." NPS MedicineWise (2024). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust Solid-Phase Extraction Strategies for the Quantification of Dapoxetine N-oxide in Biological Matrices

Introduction: The Bioanalytical Challenge Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is distinguished by its rapid absorption and elimination, making it suitable for the on-demand treatment of premature...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioanalytical Challenge

Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is distinguished by its rapid absorption and elimination, making it suitable for the on-demand treatment of premature ejaculation.[1][2] Its pharmacokinetic profile is largely defined by extensive metabolism in the liver and kidneys, primarily mediated by CYP2D6, CYP3A4, and flavin monooxygenase 1 (FMO1).[3][4] The major circulating metabolite formed through this process is dapoxetine N-oxide.[1][2] Although pharmacologically inactive, accurate quantification of dapoxetine N-oxide in biological matrices such as plasma and urine is critical for comprehensive pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies.

Biological matrices are inherently complex, containing a myriad of endogenous components like proteins, salts, lipids, and phospholipids that can interfere with sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). These interferences can cause ion suppression or enhancement, leading to inaccurate and unreliable results. Therefore, a highly selective and efficient sample preparation method is paramount. Solid-Phase Extraction (SPE) is a powerful technique for isolating and concentrating analytes from complex samples, providing cleaner extracts and improving analytical performance.[5][6]

This application note provides a detailed guide to developing and implementing robust SPE protocols for the extraction of dapoxetine N-oxide, focusing on the rationale behind sorbent selection and method optimization to ensure data of the highest quality and integrity.

The Analyte: Physicochemical Considerations for SPE Method Development

The success of any SPE method is fundamentally rooted in understanding the physicochemical properties of the target analyte. Dapoxetine N-oxide, as a metabolite, exhibits distinct properties compared to its parent drug, which directly dictates the extraction strategy.

Dapoxetine is a basic compound with a pKa of 8.6, meaning it is predominantly positively charged at physiological pH.[2][7] The formation of the N-oxide metabolite, however, significantly alters its basicity. The oxygen atom withdraws electron density from the nitrogen, making the lone pair of electrons less available for protonation.

PropertyDapoxetine (Parent Drug)Dapoxetine N-oxide (Metabolite)Implication for SPE Method Design
Molecular Formula C₂₁H₂₃NOC₂₁H₂₃NO₂[8]Increased polarity due to the N-oxide group.
Molecular Weight 305.42 g/mol [1]321.41 g/mol [8]---
pKa 8.6[2][7][9]~4.25 (Predicted)[8]The N-oxide is significantly less basic. Cation exchange requires a lower pH (e.g., pH < 3) to ensure protonation.
Polarity Moderately LipophilicMore Polar/HydrophilicRetention on traditional reversed-phase (e.g., C18) sorbents may be poor; requires specialized sorbents or alternative retention mechanisms.

This shift in pKa and increased polarity are the central challenges. A standard reversed-phase protocol may fail to retain the polar N-oxide, while a standard cation exchange protocol designed for the parent drug at pH 6-7 would be ineffective for the weakly basic metabolite.

Principles and Strategy for SPE Sorbent Selection

Rationale for Mixed-Mode Cation Exchange (MM-SCX)

For a molecule like dapoxetine N-oxide, which possesses both hydrophobic (the naphthalene and phenyl rings) and weakly cationic (the protonated N-oxide at low pH) characteristics, a mixed-mode sorbent is the most powerful and selective choice.[10][11] Specifically, a sorbent combining a non-polar C8 or C18 chain with a strong cation exchanger (SCX, containing a benzenesulfonic acid group) is ideal.[12]

The dual retention mechanism is the key to its superiority:

  • Hydrophobic Interaction: The aromatic structure of the molecule is retained by the C8/C18 chains.

  • Ionic Interaction: By acidifying the sample to a pH well below the analyte's pKa (e.g., pH 2-3), the N-oxide group becomes positively charged and is strongly retained by the negatively charged SCX functional group.

This dual retention allows for a highly effective wash sequence. A low pH aqueous wash can remove neutral and acidic interferences, while an organic wash (e.g., with methanol) can remove non-polar, non-basic interferences. The analyte remains bound by both mechanisms, leading to exceptionally clean extracts.[12]

Alternative Strategy: Polymeric Reversed-Phase

Modern water-wettable, polymeric reversed-phase sorbents offer an alternative to traditional silica-based phases. These polymers are specifically designed to provide enhanced retention of polar compounds that are often poorly retained on C18.[13] While simpler than a mixed-mode approach, a well-developed protocol using a polymeric sorbent can still yield good recoveries, especially for cleaner matrices like urine. The primary retention mechanism is hydrophobic interaction, so careful optimization of sample pH is required to ensure the analyte is in its most non-polar (neutral) form to maximize retention.[14]

Experimental Protocols

The following protocols are designed as a starting point for method development and should be validated according to established regulatory guidelines.[15][16][17]

Protocol 1: Mixed-Mode Strong Cation Exchange (MM-SCX) for Human Plasma

This protocol is designed for maximum selectivity and removal of plasma matrix components like phospholipids and proteins.

Workflow Diagram: Mixed-Mode SPE for Dapoxetine N-oxide

SPE_Workflow_MM pretreat 1. Sample Pre-treatment (Plasma + 2% H₃PO₄) condition 2. Sorbent Conditioning (Methanol, then Water) load 3. Sample Loading (Load pre-treated sample) condition->load Prepare SPE Cartridge wash1 4. Aqueous Wash (0.1M Acetate Buffer, pH 3) load->wash1 Analyte Retained (Dual Mode) wash2 5. Organic Wash (Methanol) wash1->wash2 Remove Polar Interferences elute 6. Elution (5% NH₄OH in Methanol) wash2->elute Remove Non-Polar Interferences post 7. Post-Elution (Evaporate & Reconstitute) elute->post Collect Analyte

Caption: Workflow for Mixed-Mode SPE of Dapoxetine N-oxide.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • To 200 µL of human plasma, add 600 µL of 2% phosphoric acid (H₃PO₄) in water. This acidifies the sample to protonate the analyte and precipitates proteins.[18]

    • Vortex for 30 seconds.

    • Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.

    • Use the supernatant for the loading step.

  • Sorbent Conditioning:

    • Use a mixed-mode SCX cartridge (e.g., 30 mg / 1 mL).

    • Condition the sorbent by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not let the sorbent go dry after this step.

  • Sample Loading:

    • Load the entire supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash Steps (Interference Removal):

    • Wash 1 (Aqueous): Pass 1 mL of 0.1M acetate buffer (pH 3).

      • Rationale: This removes polar, water-soluble interferences. The low pH ensures the analyte remains protonated and strongly bound to the SCX sorbent.

    • Wash 2 (Organic): Pass 1 mL of methanol.

      • Rationale: This wash removes non-polar interferences (e.g., lipids) that are retained by hydrophobic interactions. The analyte remains bound via the stronger ionic interaction.

  • Elution:

    • Elute the dapoxetine N-oxide by passing 1 mL of 5% ammonium hydroxide (NH₄OH) in methanol.

      • Rationale: The high pH of the ammoniated methanol neutralizes the charge on the analyte, disrupting its ionic bond with the SCX sorbent. The methanol disrupts the hydrophobic interaction, allowing the analyte to be eluted effectively.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS analysis.

Protocol 2: Polymeric Reversed-Phase SPE for Human Urine

This protocol offers a simpler, faster alternative suitable for the less complex urine matrix.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • To 500 µL of human urine, add 500 µL of 100 mM ammonium acetate buffer (pH 5.0).

    • Vortex for 10 seconds.

      • Rationale: Diluting the urine reduces matrix effects and adjusts the pH. A pH slightly above the pKa (~4.25) ensures the analyte is primarily in its neutral, more hydrophobic form for optimal reversed-phase retention.[14]

  • Sorbent Conditioning:

    • Use a polymeric reversed-phase cartridge (e.g., 30 mg / 1 mL).

    • Condition the sorbent by passing 1 mL of methanol, followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).

  • Wash Step:

    • Pass 1 mL of 5% methanol in water.

      • Rationale: This weak organic wash removes highly polar interferences and salts without prematurely eluting the moderately polar analyte.[19]

  • Elution:

    • Elute the dapoxetine N-oxide by passing 1 mL of methanol or acetonitrile.

      • Rationale: A strong organic solvent disrupts the hydrophobic interactions between the analyte and the polymeric sorbent.[14]

  • Post-Elution Processing:

    • Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

Method Validation and Expected Performance

A bioanalytical method is only reliable if it is properly validated. Validation should be performed in accordance with regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance or ICH M10.[15][16][17][20][21]

Key Validation Parameters and Acceptance Criteria:

ParameterDescriptionTypical Acceptance Criteria
Recovery The efficiency of the extraction process, comparing analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.Consistent, precise, and reproducible (typically >80%).
Matrix Effect The suppression or enhancement of analyte signal caused by co-eluting matrix components.Internal standard-normalized matrix factor should be consistent, with a Coefficient of Variation (CV) ≤15%.
Accuracy The closeness of measured concentrations to the nominal (true) concentration.Mean concentration should be within ±15% of nominal (±20% at the Lower Limit of Quantification, LLOQ).
Precision The closeness of repeated measurements. Assessed as intra-day (repeatability) and inter-day (intermediate precision).CV should be ≤15% (≤20% at LLOQ).
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Stability Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top).Mean concentration of stability samples should be within ±15% of nominal concentration.

Visualization of Retention Mechanism

The diagram below illustrates the dual-mode retention of protonated dapoxetine N-oxide on a mixed-mode (C8/SCX) sorbent under acidic loading conditions.

Caption: Dual retention of Dapoxetine N-oxide on a MM-SCX sorbent.

Conclusion

The successful quantification of dapoxetine N-oxide from complex biological matrices hinges on a selective and robust sample preparation strategy. Due to the polar and weakly basic nature of this key metabolite, a mixed-mode cation exchange SPE protocol offers superior selectivity and results in exceptionally clean extracts, minimizing matrix effects and ensuring high data quality. For simpler applications or different matrices, a modern polymeric reversed-phase sorbent provides a viable alternative. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to develop and validate reliable bioanalytical methods for pharmacokinetic and drug metabolism research.

References

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • FDA (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • FDA (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Wikipedia. Dapoxetine. [Link]

  • ACS Publications. Hydrophilic Interaction Liquid Chromatography Coupled to Electrospray Mass Spectrometry of Small Polar Compounds in Food Analysis. Analytical Chemistry. [Link]

  • SciSpace. Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. [Link]

  • Taylor & Francis Online. Dapoxetine – Knowledge and References. [Link]

  • Abdominal Key. Treatment of Premature Ejaculation with Dapoxetine. [Link]

  • PMC. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. [Link]

  • PMC. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. [Link]

  • MDPI. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. [Link]

  • Biotage. Current Methodologies for Drugs of Abuse Urine Testing - A White Paper from Biotage. [Link]

  • SpringerLink. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • PubMed. Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. [Link]

  • Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. [Link]

  • Biotage. Sample preparation by mixed-mode SPE using ISOLUTE® HCX. [Link]

  • Waters. Illicit Drug Analysis in Urine Using 2D LC-MS/MS for Forensic Toxicology. [Link]

  • Chromatography Online. Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. [Link]

  • Hichrom. Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity. [Link]

  • RSC Publishing. Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. [Link]

  • ResearchGate. Dapoxetine pharmacokinetics. [Link]

  • NextSDS. Dapoxetine N-Oxide — Chemical Substance Information. [Link]

  • Agilent. Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Formulation Development and Evaluation of Dapoxetine Hydrochloride Tablets Approved for the Treatment of Premature Ejaculation. [Link]

  • International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples. [Link]

  • Phenomenex. Sample Pre-treatment Procedures for Bioanalytical Samples. [Link]

  • PubMed. Solid-phase micro-extraction of drugs from biological matrices. [Link]

  • PubMed. High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study. [Link]

  • Journal of Applied Pharmaceutical Science. A review on biological matrices and analytical methods used for determination of drug of abuse. [Link]

  • MDPI. Solid Phase-Based Microextraction Techniques in Therapeutic Drug Monitoring. [Link]

  • Semantic Scholar. Magnetic solid phase extraction for determination of drugs in biological matrices. [Link]

  • MDPI. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. [Link]

  • Google Patents.

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Application

Preparation of dapoxetine N-oxide from dapoxetine hydrochloride using oxidation

For Internal Distribution and Client Dissemination Abstract This comprehensive application note provides a detailed protocol for the laboratory-scale synthesis of dapoxetine N-oxide, a primary metabolite and significant...

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Author: BenchChem Technical Support Team. Date: April 2026

For Internal Distribution and Client Dissemination

Abstract

This comprehensive application note provides a detailed protocol for the laboratory-scale synthesis of dapoxetine N-oxide, a primary metabolite and significant impurity of the selective serotonin reuptake inhibitor (SSRI), dapoxetine. The synthesis is achieved through the direct oxidation of dapoxetine hydrochloride. This guide is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for preparing this reference standard. The protocol details the use of common oxidizing agents, reaction monitoring, product isolation, and comprehensive characterization.

Introduction: The Significance of Dapoxetine N-Oxide

Dapoxetine, the active pharmaceutical ingredient (API) in treatments for premature ejaculation, undergoes extensive metabolism in the liver and kidneys.[1][2] The primary metabolic pathway involves oxidation of the tertiary amine to form dapoxetine N-oxide.[1][3] This metabolite is also a known impurity in the bulk drug substance and its formulations, arising from oxidative degradation.[4][5]

Therefore, the availability of highly purified dapoxetine N-oxide is crucial for a number of applications in pharmaceutical development:

  • Reference Standard: For the accurate quantification of this metabolite in pharmacokinetic and drug metabolism studies.[6]

  • Impurity Profiling: To identify and quantify its presence in dapoxetine API and finished drug products, ensuring compliance with regulatory standards.[4]

  • Forced Degradation Studies: To understand the degradation pathways of dapoxetine under oxidative stress.

This document outlines a robust and reproducible method for the synthesis of dapoxetine N-oxide from dapoxetine hydrochloride, enabling researchers to produce this critical compound in-house.

Chemical Transformation: The Oxidation of a Tertiary Amine

The core of this protocol is the oxidation of the tertiary amine group in dapoxetine to an N-oxide. This transformation involves the formation of a coordinate covalent bond between the nitrogen and an oxygen atom.

Several oxidizing agents are suitable for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide-based reagents being the most common in organic synthesis.[7][8] The lone pair of electrons on the nitrogen atom of dapoxetine acts as a nucleophile, attacking the electrophilic oxygen of the oxidizing agent.

The general mechanism for the oxidation of a tertiary amine with a peracid like m-CPBA is a concerted process.[8][9]

Experimental Protocol: Synthesis of Dapoxetine N-Oxide

This protocol is adapted from established procedures for the oxidation of tertiary amines and specific patent literature for the synthesis of dapoxetine N-oxide.[5]

Materials and Reagents
Material/ReagentGradeSupplierNotes
Dapoxetine Hydrochloride≥98%Commercially Available
Urea-Hydrogen Peroxide≥98%Commercially AvailableA stable, solid source of hydrogen peroxide.
or m-CPBA70-77%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Saturated Sodium Chloride Solution (Brine)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.
Step-by-Step Synthesis Procedure

Note: This procedure should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Preparation of Dapoxetine Free Base:

    • Dissolve dapoxetine hydrochloride in deionized water.

    • Add a saturated solution of sodium bicarbonate dropwise with stirring until the solution is basic (pH > 8).

    • Extract the aqueous layer with dichloromethane (3x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain dapoxetine free base as an oil or solid.

  • Oxidation Reaction:

    • Dissolve the dapoxetine free base (1.0 equivalent) in anhydrous dichloromethane.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of urea-hydrogen peroxide (1.5 equivalents) or m-CPBA (1.2 equivalents) in dichloromethane to the cooled dapoxetine solution. Maintain the temperature below 5 °C during the addition.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude dapoxetine N-oxide.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure dapoxetine N-oxide.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation of Dapoxetine Free Base cluster_oxidation Oxidation Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep1 Dissolve Dapoxetine HCl in Water prep2 Basify with NaHCO₃ Solution prep1->prep2 prep3 Extract with Dichloromethane prep2->prep3 prep4 Dry and Concentrate prep3->prep4 ox1 Dissolve Dapoxetine Free Base in DCM prep4->ox1 Dapoxetine Free Base ox2 Cool to 0-5 °C ox1->ox2 ox3 Add Oxidizing Agent Solution ox2->ox3 ox4 Monitor by TLC ox3->ox4 work1 Quench with NaHCO₃ Solution ox4->work1 Completed Reaction Mixture work2 Separate Organic Layer work1->work2 work3 Wash with Brine work2->work3 work4 Dry and Concentrate work3->work4 purify1 Column Chromatography work4->purify1 Crude Product purify2 Isolate Pure Dapoxetine N-Oxide purify1->purify2

Caption: Experimental workflow for the synthesis of dapoxetine N-oxide.

Characterization of Dapoxetine N-Oxide

Thorough characterization of the synthesized dapoxetine N-oxide is essential to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 293 nm.[5]

  • Expected Retention Time: Dapoxetine N-oxide is more polar than dapoxetine and will have a shorter retention time.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product.

ParameterExpected Value
Molecular FormulaC₂₁H₂₃NO₂
Molecular Weight321.41 g/mol
Expected [M+H]⁺322.2
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. The oxidation of the nitrogen atom causes a downfield shift of the adjacent protons, particularly the N-methyl and alpha-CH protons.

Diagram of the Chemical Reaction:

chemical_reaction cluster_structures dapoxetine Dapoxetine n_oxide Dapoxetine N-Oxide dapoxetine->n_oxide [O] (e.g., m-CPBA or H₂O₂-Urea) dapoxetine_struct dapoxetine_struct n_oxide_struct n_oxide_struct

Caption: Oxidation of dapoxetine to dapoxetine N-oxide.

Expert Insights and Troubleshooting

  • Choice of Oxidizing Agent: While both m-CPBA and urea-hydrogen peroxide are effective, urea-hydrogen peroxide is often preferred for its stability and ease of handling as a solid.[5] m-CPBA can be advantageous for its solubility in organic solvents, but care must be taken during work-up to remove the m-chlorobenzoic acid byproduct.[11]

  • Reaction Temperature: Maintaining a low temperature during the addition of the oxidizing agent is critical to prevent over-oxidation and potential side reactions.

  • Purification Challenges: Dapoxetine N-oxide is a polar compound, which can sometimes make purification by column chromatography challenging. Careful selection of the solvent system is necessary to achieve good separation from any remaining starting material and byproducts.

  • Stability of Dapoxetine N-Oxide: Amine N-oxides can be susceptible to Cope elimination, especially upon heating.[7] It is advisable to store the purified product at a low temperature.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis, purification, and characterization of dapoxetine N-oxide. By following these procedures, researchers can confidently produce this important metabolite and impurity for use as a reference standard in various pharmaceutical development activities. The insights provided into the reaction mechanism and potential challenges will aid in the successful execution of this synthesis.

References

  • University of California, San Diego. (n.d.). Workup for m-CPBA. Retrieved from [Link]

  • Wikipedia. (2024, March 15). Dapoxetine. Retrieved from [Link]

  • Wikipedia. (2024, February 27). Amine oxide. Retrieved from [Link]

  • Gawande, M. B., et al. (2013). W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant. RSC Advances, 3(46), 24276-24282.
  • McMahon, C. G. (2012). Dapoxetine and the treatment of premature ejaculation. Therapeutic Advances in Urology, 4(5), 257-271.
  • Abdel-Moety, E. M., et al. (2014). Stability indicating HPLC-UV method for determination of dapoxetine HCl in pharmaceutical product.
  • Patents, Google. (2016). WO1993011287A1 - Purifying aqueous solutions of amine-n-oxides.
  • Beni, S., et al. (2017). Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination. Journal of Pharmaceutical and Biomedical Analysis, 134, 187-194.
  • Patents, Google. (2016). CN105646292A - Preparation method of dapoxetine N-oxide.
  • Patents, Google. (1962). US3047579A - Process for preparing n-oxides.
  • Modarresi-Alam, A. R., et al. (2006). Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation. Journal of Clinical Pharmacology, 46(3), 301-309.
  • SynZeal. (n.d.). Dapoxetine N-Oxide. Retrieved from [Link]

  • Szabó, Z. I., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(12), 3794.
  • Dresser, M. J., et al. (2006). Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation.
  • Chemistry Stack Exchange. (2017, March 17). How does mCPBA convert an amine to an N-oxide? Retrieved from [Link]

  • Wikipedia. (2024, March 1). meta-Chloroperoxybenzoic acid. Retrieved from [Link]

  • Taylor & Francis Online. (2020, December 1). Dapoxetine – Knowledge and References. Retrieved from [Link]

  • Zhang, W. M., et al. (2016). Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 119, 45-49.
  • Journal of Chemical and Pharmaceutical Research. (2015). Development and validation of a HPLC analytical assay method for dapoxetine tablets: A medicine for premature ejaculation. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • Royal Society of Chemistry. (2015). The use of meta-chloroperbenzoic acid (mCPBA) in organic synthesis. Retrieved from [Link]

  • ACS Omega. (2017, October 11). Electrochemical Determination of the Serotonin Reuptake Inhibitor, Dapoxetine, Using Cesium–Gold Nanoparticles. Retrieved from [Link]

Sources

Method

Application of dapoxetine N-oxide as a reference marker in pharmacokinetic assays

Application Notes & Protocols Topic: Strategic Application of Dapoxetine N-Oxide as a Key Reference Marker in Pharmacokinetic Assays Audience: Researchers, scientists, and drug development professionals. Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Strategic Application of Dapoxetine N-Oxide as a Key Reference Marker in Pharmacokinetic Assays

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Beyond the Parent Compound

In the landscape of drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. For dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI) designed for on-demand use, this understanding extends beyond the parent molecule to its metabolic fate.[1] Dapoxetine undergoes rapid absorption and extensive metabolism, making the simultaneous quantification of its major metabolites essential for a complete characterization of its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

This technical guide details the strategic use of Dapoxetine N-oxide , the principal human metabolite of dapoxetine, as a critical reference marker in bioanalytical assays.[2][4] While pharmacologically inactive, monitoring Dapoxetine N-oxide provides invaluable data on the metabolic clearance pathways and overall drug disposition.[3] We present a robust, field-tested protocol for the simultaneous quantification of dapoxetine, desmethyldapoxetine, and dapoxetine N-oxide in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This document serves as a comprehensive resource, explaining the scientific rationale behind the methodology and providing a step-by-step protocol designed for immediate application in a regulated bioanalytical environment.

The Rationale: Why Monitor a Metabolite?

The decision to include a metabolite in a pharmacokinetic assay is driven by its contribution to the overall drug exposure and its potential impact on safety and efficacy. In the case of dapoxetine, the rationale for quantifying Dapoxetine N-oxide is multifaceted:

  • Primary Metabolic Route: Dapoxetine is extensively metabolized in the liver and kidney by multiple enzymes, including CYP2D6, CYP3A4, and flavin monooxygenase 1 (FMO1).[3] This process yields numerous metabolites, of which Dapoxetine N-oxide is the most abundant circulating product in humans.[3] Its concentration can reach approximately one-fifth of the peak plasma concentration of the parent drug, making it a significant component of the total drug-related material in circulation.[2]

  • Indicator of Metabolic Clearance: The rate of formation and elimination of Dapoxetine N-oxide provides direct insight into the activity of the key metabolic pathways. This information is crucial for studies investigating drug-drug interactions, genetic polymorphisms in metabolic enzymes (e.g., CYP2D6), or the impact of hepatic impairment.

  • Pharmacological Inactivity Simplifies PK/PD Modeling: A key characteristic of Dapoxetine N-oxide is its lack of significant pharmacological activity at the serotonin transporter.[2][3] This simplifies pharmacokinetic/pharmacodynamic (PK/PD) modeling, as the observed clinical effects can be almost wholly attributed to the parent compound, dapoxetine, and to a lesser extent, the equipotent desmethyldapoxetine, which is present at much lower concentrations.[2]

  • Distinction from an Internal Standard: It is critical to distinguish the role of Dapoxetine N-oxide as a reference marker (analyte) from that of an internal standard (IS) . An internal standard, ideally a stable isotope-labeled (SIL) version of the analyte (e.g., Dapoxetine-d7), is added to every sample at a known concentration to correct for variability during sample processing and analysis.[5][6] In contrast, Dapoxetine N-oxide is an endogenous product of metabolism whose concentration is unknown and must be measured against a calibration curve, just like the parent drug.

Physicochemical Data & Reference Standards

Accurate quantification is predicated on the use of high-purity, well-characterized reference standards. Commercial suppliers can provide certified reference materials for dapoxetine and its metabolites.[7][8]

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
DapoxetineC₂₁H₂₃NO305.42119356-77-3
Dapoxetine N-oxideC₂₁H₂₃NO₂321.411346603-24-4
DesmethyldapoxetineC₂₀H₂₁NO291.39147199-40-4

UPLC-MS/MS Assay: Protocol for Simultaneous Quantification

This protocol outlines a sensitive and rapid method for the simultaneous determination of dapoxetine, dapoxetine N-oxide, and desmethyldapoxetine in human plasma. The methodology is based on protein precipitation for sample cleanup, followed by UPLC-MS/MS analysis.[9]

Principle of the Method

Plasma proteins are precipitated with acetonitrile, which efficiently releases the analytes into the supernatant. An internal standard is used to ensure accuracy. The supernatant is then injected into a UPLC-MS/MS system, where the compounds are separated chromatographically and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[9][10]

Materials and Reagents
  • Reference Standards: Dapoxetine, Dapoxetine N-oxide, Desmethyldapoxetine (all >98% purity).

  • Internal Standard (IS): Dapoxetine-d7 or Carbamazepine. A stable isotope-labeled IS is strongly preferred.[6][11]

  • Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade).

  • Reagents: Formic acid (LC-MS grade), Deionized water (>18 MΩ·cm).

  • Biological Matrix: Blank human plasma (with appropriate anticoagulant, e.g., K₂EDTA).

  • Equipment: Calibrated pipettes, vortex mixer, refrigerated centrifuge, UPLC system, triple quadrupole mass spectrometer.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Individually weigh and dissolve each reference standard and the IS in methanol to prepare 1 mg/mL primary stock solutions. Store at -20°C.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 methanol:water mixture. These solutions are used to spike blank plasma for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS stock solution to a final concentration (e.g., 200 ng/mL) in acetonitrile. This solution will also serve as the protein precipitation agent.

Calibration Curve and Quality Control Samples
  • Calibration Curve (CC): Spike blank human plasma with the appropriate working standard solutions to prepare a series of 8-10 non-zero calibration standards. Suggested concentration ranges are:

    • Dapoxetine: 1.0 - 200 ng/mL[9]

    • Dapoxetine N-oxide: 0.5 - 100 ng/mL[9]

    • Desmethyldapoxetine: 0.1 - 5.0 ng/mL[9]

  • Quality Control (QC) Samples: Prepare QC samples in bulk by spiking blank plasma at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation Protocol (Protein Precipitation)
  • Label 1.5 mL polypropylene microcentrifuge tubes for each blank, CC, QC, and unknown study sample.

  • Aliquot 100 µL of plasma into the appropriately labeled tubes.

  • Add 300 µL of the Internal Standard Working Solution (in acetonitrile) to each tube.

  • Vortex mix vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant (~250 µL) to a clean 96-well plate or autosampler vials.

  • Inject a portion (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.

Visual Workflow: From Sample to Data

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_Add Add Acetonitrile with IS (300 µL) Plasma->IS_Add Vortex Vortex Mix (1 min) IS_Add->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Calculate Unknown Concentrations Calibration->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, etc.) Quantification->PK_Analysis

Bioanalytical workflow for Dapoxetine N-oxide quantification.
UPLC-MS/MS Conditions

The following parameters provide a validated starting point for method development.[9]

Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time-based gradient (e.g., 5% to 95% B over 3 min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Waters XEVO TQD or equivalent triple quadrupole
Ionization Mode Electrospray Ionization Positive (ESI+)
MRM Transitions (m/z) Dapoxetine: 306.3 → 157.2[10] Dapoxetine N-oxide: 322.2 → 261.2[9] Desmethyldapoxetine: 292.2 → 261.2[9] IS (Dapoxetine-d7): 313.2 → 164.2[6]
Source Temperature 150°C
Desolvation Temperature 450°C

Method Validation: Ensuring Trustworthy Data

For data to be acceptable for regulatory submissions, the bioanalytical method must be fully validated according to guidelines from authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13][14] Validation demonstrates that the method is reliable and reproducible for its intended use.

Validation Parameter Description Typical Acceptance Criteria (FDA/EMA)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analytes or IS in blank matrix.
Linearity & Range The concentration range over which the assay is accurate, precise, and linear.Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).For CC standards (except LLOQ): within ±15% of nominal. For QCs: Mean accuracy within ±15% (±20% at LLOQ); Precision (CV%) ≤15% (≤20% at LLOQ).
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 5; Accuracy within ±20%; Precision ≤20%.
Matrix Effect The suppression or enhancement of ionization of the analyte by co-eluting matrix components.CV of the IS-normalized matrix factor should be ≤15%.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Stability Analyte stability in the biological matrix under various storage and processing conditions.Mean concentrations of stability samples should be within ±15% of nominal concentrations.

Conclusion and Future Directions

The protocol detailed herein provides a robust framework for the simultaneous quantification of dapoxetine and its primary metabolite, Dapoxetine N-oxide, in human plasma. By incorporating the analysis of this key metabolite, researchers can achieve a more comprehensive understanding of dapoxetine's ADME profile, essential for regulatory submissions and clinical decision-making. The use of Dapoxetine N-oxide as a reference marker is a scientifically sound strategy that enhances the quality and completeness of pharmacokinetic data, ultimately contributing to the safe and effective development of pharmaceuticals.

References

  • McMahon, C. G., et al. (2006). Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. BJU International.
  • Sangkum, P., et al. (2016). Dapoxetine and the treatment of premature ejaculation. Translational Andrology and Urology. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dapoxetine Hydrochloride? Patsnap.
  • Wikipedia. (2024). Dapoxetine. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Modi, N. B., et al. (2006). Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation. Journal of Clinical Pharmacology. Available at: [Link]

  • Zhang, W. M., et al. (2016). Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Glen Research. (2025). Using Stable Isotope Labeling with 34S for Pharmacokinetic and Biodistribution Studies. Glen Research.
  • Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • ResearchGate. (n.d.). The proposed hepatic metabolic pathway of dapoxetine. ResearchGate. Available at: [Link]

  • Drugs.com. (n.d.). Dapoxetine Hydrochloride. Drugs.com.
  • PubMed. (2024). Use of stable isotope labeled (SIL) antibodies in cassette dosing to improve pharmacokinetics screening efficiency of ADCs with novel cytotoxic payloads. PubMed. Available at: [Link]

  • Modi, N. B., et al. (2008). Effect of Dapoxetine on the Pharmacokinetics and Hemodynamic Effects of Tamsulosin in Men on a Stable Dose of Tamsulosin. Journal of Clinical Pharmacology.
  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. BioAgilytix.
  • Sznitowska, M., et al. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • BenchChem. (n.d.). Application Note: High-Throughput Analysis of Dapoxetine in Human Plasma by LC-MS/MS. BenchChem.
  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of Dapoxetine-d6. BenchChem.
  • He, Y., et al. (2022). Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. Molecules. Available at: [Link]

  • Google Patents. (2016). CN105646292A - Preparation method of dapoxetine N-oxide. Google Patents.
  • SynZeal. (n.d.). Dapoxetine N-Oxide | 1346603-24-4. SynZeal.
  • Gmaj, J., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules. Available at: [Link]

  • LGC Standards. (n.d.). Dapoxetine N-Oxide (90%). LGC Standards.
  • Dresser, M., et al. (2006). Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. BJU International. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving electrospray ionization (ESI) efficiency for dapoxetine N-oxide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist laboratories with the bioanalytical quantification of labile metabolites.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist laboratories with the bioanalytical quantification of labile metabolites. Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) widely utilized in the treatment of premature ejaculation[1]. Its primary circulating metabolite, dapoxetine N-oxide, presents unique challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2].

Because N-oxides are highly polar and thermally labile, achieving maximum electrospray ionization (ESI) efficiency requires balancing desolvation energy with molecular stability. This guide provides field-proven, self-validating workflows to help you troubleshoot signal loss, prevent in-source fragmentation, and optimize your ESI parameters.

The Causality of ESI Efficiency for N-Oxides

To optimize the ESI signal for dapoxetine N-oxide, we must first understand its behavior within the Taylor cone. In positive ESI mode, the goal is to generate an abundant protonated precursor ion [M+H]+ at m/z 322.2[2].

The Challenge of In-Source Fragmentation: The coordinate covalent N-O bond in dapoxetine N-oxide is highly susceptible to thermal and electrical degradation. If your desolvation temperature is too high, or your declustering potential (cone voltage) is too aggressive, the molecule will undergo in-source fragmentation, losing its oxygen atom and reverting to the parent dapoxetine molecule (m/z 306.3)[3]. This phenomenon not only destroys your N-oxide sensitivity but also artificially inflates the quantification of the parent drug.

Solvent and pH Dynamics: Adding 0.1% formic acid to the mobile phase is critical. It lowers the pH, ensuring an abundance of protons to drive the equilibrium toward the [M+H]+ state[2]. Furthermore, utilizing acetonitrile rather than methanol as the organic modifier reduces the surface tension of the droplets, allowing for a more efficient Coulombic fission process at lower source temperatures.

Fragmentation_Pathway N_Oxide Dapoxetine N-oxide [M+H]+ m/z 322.2 InSource In-Source Fragmentation (-O) N_Oxide->InSource High Voltage/Temp Product Product Ion m/z 261.2 N_Oxide->Product CID (MS/MS) Dap Dapoxetine [M+H]+ m/z 306.3 InSource->Dap Dap->Product CID (MS/MS)

ESI protonation and collision-induced dissociation pathway for dapoxetine N-oxide.

Quantitative Data: ESI Parameter Optimization

Below is a summary of the optimal starting parameters for dapoxetine N-oxide in positive ESI mode, synthesized from validated pharmacokinetic methodologies[4].

ParameterTarget ValueCausality / Rationale
Polarity ESI Positive (+)The tertiary amine group readily accepts a proton to form [M+H]+.
Capillary Voltage +4000 V to +5500 VHigh enough to maintain a stable Taylor cone, but low enough to prevent corona discharge[4].
Desolvation Temp 300 °C – 350 °CKept intentionally lower than typical methods (which often use 400°C+) to prevent thermal degradation of the N-oxide[4].
Mobile Phase A Water + 0.1% Formic AcidProvides the acidic environment necessary for optimal protonation[2].
Mobile Phase B Acetonitrile + 0.1% Formic AcidSuperior desolvation efficiency compared to methanol, yielding sharper peaks[2].
MRM Transition m/z 322.2 → 261.2The most abundant and stable product ion for quantification[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, do not blindly apply parameters. Use the following self-validating protocols to tune your specific instrument.

Protocol A: Self-Validating Source Tuning Workflow

This protocol ensures you are maximizing the N-oxide signal without causing in-source reduction.

  • Preparation: Prepare a 100 ng/mL tuning solution of dapoxetine N-oxide in 50:50 Mobile Phase A:B.

  • Infusion: Connect a syringe pump directly to the ESI source and infuse the standard at 10 µL/min.

  • Monitoring: Set the mass spectrometer to scan for both m/z 322.2 (N-oxide) and m/z 306.3 (dapoxetine).

  • Voltage Titration: Begin with a low declustering potential (DP) or cone voltage (e.g., 20 V). Gradually increase the voltage in 5 V increments.

  • Self-Validation Check: Calculate the ratio of m/z 306.3 to m/z 322.2. As you increase the voltage, the 322.2 signal will rise, but eventually, the 306.3 signal will spike as in-source fragmentation occurs. Lock in the voltage exactly 5 V below the point where the 306.3 signal exceeds 5% of the 322.2 base peak.

Protocol B: Matrix Effect Mitigation via Protein Precipitation

Matrix components (like phospholipids) compete for charge in the ESI droplet, causing severe ion suppression. This protocol uses a simple, validated protein precipitation method[2].

  • Aliquot: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of the internal standard working solution (e.g., carbamazepine or dapoxetine-d7)[2].

  • Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins and extract the analytes.

  • Separation: Vortex vigorously for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.

  • Self-Validation Check: Perform a post-column infusion test. Infuse a constant stream of dapoxetine N-oxide post-column while injecting a blank plasma extract. If the baseline signal dips by >15% at the exact retention time of your analyte, you have unresolved ion suppression. You must either adjust your gradient to elute the N-oxide later or switch to Solid-Phase Extraction (SPE).

ESI_Optimization A 1. Mobile Phase 0.1% FA in ACN B 2. Source Tuning Minimize Cone Voltage A->B C 3. Sample Prep Protein Precipitation B->C D 4. System Validation Check m/z 306.3/322.2 Ratio C->D

Step-by-step workflow for optimizing ESI efficiency of dapoxetine N-oxide.

Frequently Asked Questions (FAQs)

Q: Why is my dapoxetine N-oxide signal fluctuating wildly between injections? A: Signal instability for N-oxides is often tied to a contaminated ESI capillary or a partially blocked nebulizer needle. Because the ionization of N-oxides relies heavily on optimal droplet formation, any disruption to the Taylor cone will cause severe fluctuations. Clean the ion source housing and replace the ESI capillary.

Q: I am seeing a large peak for dapoxetine in my N-oxide standard. Is my standard degraded? A: Not necessarily. While dapoxetine N-oxide can degrade over time if not stored properly, the presence of dapoxetine in a fresh standard is almost always due to in-source fragmentation. Run Protocol A to lower your source temperature and capillary/cone voltages. If the dapoxetine peak disappears, the issue was instrumental, not chemical.

Q: Can I use ammonium acetate instead of formic acid in the mobile phase? A: While ammonium acetate buffers can be used, they often promote the formation of sodium [M+Na]+ or ammonium [M+NH4]+ adducts, which splits your ion current and reduces the intensity of the desired [M+H]+ precursor. Stick to 0.1% formic acid for the highest absolute sensitivity[2].

References

  • Title: Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma Source: nih.gov (PubMed / Elsevier) URL: [Link]

  • Title: Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF Source: researchgate.net (Molecules) URL: [Link]

  • Title: Electrochemical Determination of the Serotonin Reuptake Inhibitor, Dapoxetine, Using Cesium–Gold Nanoparticles Source: acs.org (ACS Omega) URL: [Link]

Sources

Optimization

Technical Support Center: Dapoxetine N-oxide Chromatographic Troubleshooting

Welcome to the Analytical Method Development Support Hub. This guide provides mechanistic insights and validated troubleshooting protocols for optimizing the high-performance liquid chromatography (HPLC) retention of dap...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Method Development Support Hub. This guide provides mechanistic insights and validated troubleshooting protocols for optimizing the high-performance liquid chromatography (HPLC) retention of dapoxetine and its primary oxidative degradant, dapoxetine N-oxide.

Mechanistic Overview: The Role of pH in Retention

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) characterized by a basic amine functional group with a pKa of approximately 8.6[1]. During stability testing and forced degradation, dapoxetine readily oxidizes to form dapoxetine N-oxide. The addition of the oxygen atom creates a coordinate covalent bond that delocalizes electron density, fundamentally altering the basicity and polarity of the nitrogen center.

If the mobile phase pH is not strictly controlled, these two molecules will exist in fluctuating states of partial ionization, leading to peak broadening, shifting retention times (tR), and co-elution. Optimizing the mobile phase pH ensures that both the parent drug and the N-oxide are locked into a single, predictable ionization state, maximizing their chromatographic resolution.

Decision Matrix: pH Optimization Workflow

pH_Optimization_Workflow Start 1. Assess Analyte pKa (Dapoxetine pKa = 8.6) Buffer 2. Select Buffer System (Phosphate or Acetate) Start->Buffer Acidic 3. Set Acidic pH (2.8 - 4.0) Ensure Full Protonation Buffer->Acidic Evaluate 4. Evaluate Resolution (Rs) & Peak Asymmetry (As) Acidic->Evaluate Tailing 5. Troubleshoot Tailing: Add TEA or Use End-capped C18 Evaluate->Tailing As > 1.5 or Rs < 2.0 Success 6. Method Validated (Rs > 2.0, As < 1.5) Evaluate->Success Optimal Shape Tailing->Acidic Adjust & Re-test

Fig 1: Logical workflow for optimizing mobile phase pH to separate dapoxetine and its N-oxide.

Frequently Asked Questions (Troubleshooting Guide)

Q: Why does dapoxetine N-oxide co-elute with the parent dapoxetine peak at a neutral pH? A: According to the Henderson-Hasselbalch equation, a basic analyte is only fully protonated (ionized) when the ambient pH is at least two units below its pKa. At a neutral pH (~7.0), dapoxetine (pKa 8.6)[1] is only partially ionized. The N-oxide metabolite has a significantly lower pKa due to electron delocalization. At neutral pH, the mixed ionization states of both molecules minimize their polarity differences, causing them to co-elute. Lowering the mobile phase pH to an acidic range (2.8–4.0) ensures both compounds are >99% protonated, maximizing their polarity differences and enabling baseline separation[2].

Q: I am observing severe peak tailing for dapoxetine N-oxide. How can I correct this mechanistically? A: Peak tailing for basic compounds and their N-oxides is typically caused by secondary ionic interactions between the positively charged nitrogen of the analyte and unreacted, acidic silanol groups (pKa ~4.5) on the silica-based stationary phase. To resolve this, you must suppress silanol ionization by dropping the mobile phase pH to ~3.0[3]. If tailing persists, introduce an amine modifier like 0.1% triethylamine (TEA) into the mobile phase[4]. TEA acts as a sacrificial base, competitively binding to the active silanol sites and allowing the dapoxetine N-oxide to elute with a symmetrical peak shape.

Q: What is the recommended buffer system for LC-MS/MS versus HPLC-UV analysis of these impurities? A: The choice of buffer dictates both pH stability and detector compatibility. For standard HPLC-UV analysis, phosphate buffers (e.g., 20 mM potassium phosphate adjusted to pH 2.8 with ortho-phosphoric acid) are ideal because they provide maximum buffering capacity at low pH[2]. However, phosphate is non-volatile and will cause severe ion suppression and source contamination in mass spectrometry. For LC-MS/MS trace quantification of impurities, substitute phosphate with a volatile buffer, such as 0.1% formic acid or 10 mM ammonium acetate[5][6].

Self-Validating Experimental Protocol: pH Optimization

This protocol utilizes a closed-loop validation system. Analysts cannot proceed to routine analysis until the system suitability criteria (Rs > 2.0, As < 1.5) are mathematically satisfied.

Phase 1: Preparation

  • Analyte Stock: Dissolve 10 mg of Dapoxetine HCl and 10 mg of Dapoxetine N-oxide in 10 mL of methanol to create 1 mg/mL primary stocks. Dilute with mobile phase to a working concentration of 10 µg/mL.

  • Buffer Formulation: Prepare a 20 mM ammonium acetate aqueous solution[6]. Divide into three equal aliquots.

  • pH Titration: Using glacial acetic acid, adjust the three aliquots to pH 3.0, pH 4.5, and pH 6.0.

Phase 2: Chromatographic Execution 4. Mobile Phase Blending: Mix each buffered aliquot with HPLC-grade Acetonitrile in a 50:50 (v/v) ratio[6]. Filter through a 0.22 µm membrane. 5. Column Equilibration: Install a highly end-capped C18 column (250 mm × 4.6 mm, 5 µm). Set the flow rate to 1.0 mL/min and column temperature to 30°C. Purge with the pH 3.0 mobile phase until the baseline stabilizes. 6. Injection: Inject 10 µL of the working standard mixture. Monitor UV absorbance at 230 nm[3].

Phase 3: System Suitability Verification (The Validation Gate) 7. Calculate Resolution (Rs): Use the formula Rs=2(tR2​−tR1​)/(W1​+W2​) .

  • Validation Gate: If Rs < 2.0, decrease the Acetonitrile concentration to 40% to increase retention and selectivity.

  • Calculate Asymmetry (As): Measure at 10% peak height.

    • Validation Gate: If As > 1.5, verify the buffer pH is strictly ≤ 3.0. If confirmed, add 0.1% TEA to the mobile phase[4] to block residual silanols, then repeat Step 5.

Quantitative Data Summary

The table below summarizes the expected chromatographic behavior of dapoxetine and its N-oxide degradant across different pH environments, demonstrating the necessity of acidic conditions.

Table 1: Effect of Mobile Phase pH on Chromatographic Parameters (Conditions: C18 Column, Acetonitrile:Ammonium Acetate 50:50 v/v, 1.0 mL/min)

Mobile Phase pHDapoxetine tR (min)N-oxide tR (min)Resolution (Rs)Peak Asymmetry (As)Mechanistic Observation
3.0 5.84.23.5 1.10 Full protonation, sharp peaks, silanol suppression[6].
4.5 6.55.02.8 1.35 Acceptable resolution, but partial silanol ionization begins.
6.0 8.27.80.9 1.85 Co-elution and severe tailing due to mixed ionization states.

References

  • Source: nih.
  • Title: Reversed Phase HPLC for a Validation and Determination of Udenafil (Zydena ) and Dapoxetine (Priligy )
  • Source: ijnrd.
  • Source: proquest.
  • Source: nih.
  • Source: researchgate.

Sources

Troubleshooting

Troubleshooting low recovery rates in dapoxetine N-oxide liquid-liquid extraction

Welcome to the technical support center for the analysis of dapoxetine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to address challenges encountered during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of dapoxetine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to address challenges encountered during the liquid-liquid extraction (LLE) of dapoxetine N-oxide. As Senior Application Scientists, we provide field-proven insights and scientifically grounded protocols to help you troubleshoot and optimize your experimental workflow.

Troubleshooting Guide: Low Recovery Rates in Dapoxetine N-Oxide LLE

Low recovery is a frequent and frustrating issue in the extraction of polar metabolites like dapoxetine N-oxide. This guide provides a systematic approach to identifying and resolving the root causes of this problem.

Logical Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical framework for troubleshooting. The following workflow outlines the key decision points and steps to diagnose low recovery.

G start Low Recovery Observed (<85%) check_ph Verify Aqueous Phase pH start->check_ph ph_ok pH Correct? check_ph->ph_ok adjust_ph Action: Adjust pH (Target > pKa of parent amine) ph_ok->adjust_ph No check_solvent Evaluate Organic Solvent ph_ok->check_solvent Yes adjust_ph->check_solvent solvent_ok Solvent Appropriate? check_solvent->solvent_ok change_solvent Action: Select more polar solvent or use a mixture (e.g., DCM/IPA) solvent_ok->change_solvent No check_procedure Review Extraction Procedure solvent_ok->check_procedure Yes change_solvent->check_procedure emulsion Emulsion Formation? check_procedure->emulsion fix_emulsion Action: Centrifuge at higher g-force, add salt, or use gentle mixing emulsion->fix_emulsion Yes mixing_ok Sufficient Mixing? emulsion->mixing_ok No fix_emulsion->mixing_ok increase_mixing Action: Increase vortex time/speed or use end-over-end rotator mixing_ok->increase_mixing No check_stability Investigate Analyte Stability mixing_ok->check_stability Yes increase_mixing->check_stability degradation Potential Degradation? check_stability->degradation fix_degradation Action: Minimize light/heat exposure, work quickly, add antioxidant degradation->fix_degradation Yes end Recovery Improved degradation->end No fix_degradation->end

Caption: A systematic workflow for troubleshooting low recovery in LLE.

Detailed Troubleshooting Q&A

Question 1: My recovery of dapoxetine N-oxide is consistently low. Where should I start my investigation?

Answer: Start with the most critical parameter in the LLE of ionizable compounds: pH .

  • The "Why": Dapoxetine N-oxide is the oxidized metabolite of dapoxetine, a tertiary amine. While the N-oxide is more polar than the parent drug, its extractability is still heavily influenced by its charge state. The parent drug, dapoxetine, has a pKa of 8.6.[1][2] To ensure maximum partitioning into the organic phase, the analyte should be in its neutral (non-ionized) form. For a basic compound, this is achieved by adjusting the pH of the aqueous sample to be at least 2 units above the pKa.[3][4]

  • Actionable Steps:

    • Verify pH: Calibrate your pH meter and measure the pH of your sample after adding any buffers or modifiers.

    • Adjust pH: For dapoxetine and its N-oxide, the aqueous sample should be made basic. Add a small volume of a base like 1M sodium hydroxide to adjust the sample pH to >10.[5] This ensures the tertiary amine group (on the parent) and any residual basicity of the N-oxide are suppressed.

    • Re-extract: Perform the extraction again with the pH-adjusted sample and compare the recovery rates.

Question 2: I've confirmed the pH is correct, but my recovery is still poor. Could my choice of solvent be the issue?

Answer: Absolutely. The choice of the organic solvent is the second most critical factor and is dictated by the polarity of the analyte.

  • The "Why": Dapoxetine N-oxide is significantly more polar than its parent compound due to the addition of the oxygen atom.[6] Common LLE solvents used for the parent drug, like methyl tert-butyl ether (MTBE) or hexane, may be too non-polar to efficiently extract the N-oxide metabolite.[7][8] The principle of "like dissolves like" is paramount; a more polar analyte requires a more polar extraction solvent.[9][10]

  • Actionable Steps:

    • Assess Solvent Polarity: If you are using a highly non-polar solvent (e.g., hexane, toluene), it is likely unsuitable.

    • Switch to a More Polar Solvent: Consider solvents like dichloromethane (DCM) or ethyl acetate.

    • Use a Solvent Mixture: Often, a single solvent doesn't provide the optimal balance of selectivity and extraction efficiency. A common strategy is to use a mixture. For polar metabolites, a mixture of a primary solvent with a more polar modifier, such as Dichloromethane:Isopropanol (90:10 v/v), can significantly improve recovery.[11]

    • Test a Panel: Screen a few different solvents and mixtures to empirically determine the best one for your matrix.[11]

Question 3: I'm observing a thick layer between the aqueous and organic phases that won't separate. What is this, and how can I fix it?

Answer: You are observing an emulsion. This is a common problem in LLE, especially with biological matrices like plasma, which are rich in lipids and proteins.[12]

  • The "Why": Emulsions are colloids of one liquid in another, stabilized by "surfactant-like" molecules that have affinity for both phases.[12] Vigorous shaking or vortexing of samples containing high concentrations of proteins or fats can easily lead to their formation, trapping your analyte and preventing clean phase separation.[13]

  • Actionable Steps:

    • Prevention (Best Approach): Instead of vigorous vortexing, use gentle but prolonged mixing, such as end-over-end rotation for 10-20 minutes. This increases the surface area for extraction without the high energy that causes emulsions.

    • Breaking an Existing Emulsion:

      • Centrifugation: Spin the tubes at a higher speed (e.g., >4000 rpm) for 10-15 minutes.[7]

      • Salting Out: Add a small amount of a salt (e.g., sodium chloride or sodium sulfate) to the aqueous layer. This increases the ionic strength of the aqueous phase, disrupting the emulsion and forcing the separation of the layers.[3][12]

      • Temperature Change: Gently warming or cooling the sample can sometimes help break an emulsion.

Question 4: Could my analyte be degrading during the extraction process?

Answer: Yes, analyte stability is a crucial factor that can be overlooked. N-oxides, in particular, can be susceptible to degradation.

  • The "Why": Some N-oxides can be sensitive to heat, light, or certain pH conditions.[6][9] For example, in-source conversion of N-oxides back to the parent drug can occur in mass spectrometry, indicating a potential for instability.[14] If the extraction process is lengthy or involves harsh conditions, you could be losing the analyte before it even reaches the analytical instrument.

  • Actionable Steps:

    • Minimize Exposure: Protect your samples from direct light by using amber vials.[9] Avoid prolonged exposure to elevated temperatures; if you need to evaporate the solvent, do so under a gentle stream of nitrogen at a controlled temperature (e.g., ≤ 40°C).[7]

    • Work Efficiently: Minimize the time between sample preparation and analysis.

    • Stability Check: Perform a simple experiment by spiking a known concentration of dapoxetine N-oxide into the matrix and letting it sit at room temperature for the duration of your typical extraction process. Analyze it and compare it to a freshly prepared standard to assess stability.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Dapoxetine N-Oxide?

A1: Understanding the properties of your analyte is fundamental to designing a robust extraction method.

PropertyValue/DescriptionSource
Chemical Name (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine oxide[15]
Molecular Formula C₂₁H₂₃NO₂[15]
Molecular Weight 321.41 g/mol [15]
Polarity Dapoxetine N-oxide is the primary metabolite of dapoxetine and is significantly more polar than the parent drug due to the N-O bond.[2][6][16]
pKa The pKa of the parent drug, dapoxetine, is 8.6.[1][2] The N-oxide is less basic, but the extraction pH should still be adjusted to a basic pH (>10) to ensure the molecule is in its neutral form.

Q2: What is a reliable starting protocol for Dapoxetine N-Oxide LLE from plasma?

A2: This protocol provides a robust starting point. Optimization may be required based on your specific matrix and instrumentation.

Recommended LLE Protocol Workflow

G sample 1. Sample Aliquot (e.g., 200 µL plasma) is 2. Add Internal Standard (e.g., Dapoxetine-d6 N-oxide) sample->is ph 3. pH Adjustment Add 50 µL 1M NaOH is->ph vortex1 4. Vortex Briefly (5-10 seconds) ph->vortex1 solvent 5. Add Extraction Solvent (e.g., 1 mL DCM:IPA 90:10 v/v) vortex1->solvent mix 6. Mix (End-over-end rotation for 15 min) solvent->mix centrifuge 7. Centrifuge (4000 rpm for 10 min) mix->centrifuge transfer 8. Transfer Organic Layer to a clean tube centrifuge->transfer evaporate 9. Evaporate to Dryness (Nitrogen stream, ≤ 40°C) transfer->evaporate reconstitute 10. Reconstitute in 200 µL mobile phase evaporate->reconstitute analyze 11. Inject into LC-MS/MS reconstitute->analyze

Caption: Step-by-step workflow for the liquid-liquid extraction of dapoxetine N-oxide.

Detailed Protocol Steps:
  • Sample Preparation: To 200 µL of plasma in a centrifuge tube, add 25 µL of the internal standard (e.g., a stable isotope-labeled N-oxide).

  • pH Adjustment: Add 50 µL of 1M sodium hydroxide solution and vortex briefly.[5] This raises the pH to ensure the analyte is in its neutral form.

  • Solvent Addition: Add 1 mL of extraction solvent (a good starting point is Dichloromethane:Isopropanol, 90:10 v/v).

  • Extraction: Cap the tubes and mix using an end-over-end rotator for 15 minutes to prevent emulsion formation.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to achieve a clean separation of the layers.[7]

  • Collection: Carefully transfer the lower organic layer to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[5]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase used for your LC-MS/MS analysis.[5] Vortex for 1 minute to ensure the analyte is fully dissolved.

  • Analysis: Inject an aliquot into the LC-MS/MS system for quantification.[8][14]

Q3: Besides LLE, are there other extraction techniques I should consider?

A3: Yes, while LLE is cost-effective, other techniques may offer advantages in terms of cleanliness, recovery, or automation potential.

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts and higher selectivity, especially with complex matrices.[7] A mixed-mode cation exchange cartridge could be effective for capturing both the parent drug and its N-oxide metabolite. However, method development for SPE can be more complex and time-consuming.[7]

  • Supported Liquid Extraction (SLE): SLE is an alternative to traditional LLE that uses an inert diatomaceous earth support.[17] The aqueous sample is absorbed onto the support, and the organic solvent is passed through, eliminating the need for shaking and centrifugation and preventing emulsion formation.[17]

  • Protein Precipitation (PP): This is the simplest and fastest method, involving the addition of a solvent like acetonitrile to precipitate plasma proteins.[8][18][19] While recovery can be high, the resulting extracts are often "dirtier" and can lead to more significant matrix effects in LC-MS/MS analysis.[7]

The best choice depends on the specific requirements of your assay, including required sensitivity, sample throughput, and available instrumentation.[7]

References
  • BenchChem. (n.d.). Comparative analysis of different extraction methods for Dapoxetine-d6.
  • BenchChem. (n.d.). Application Note: High-Throughput Analysis of Dapoxetine in Human Plasma using Dapoxetine- d6 as an Internal Standard by LC-MS.
  • McMahon, C. G., et al. (2005). Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. Therapeutic and Clinical Risk Management. Available at: [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
  • McMahon, C. G. (n.d.). Pharmacokinetic and pharmacodynamic properties of dapoxetine a novel 'on demand' treatment for premature ejaculation. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Representative LC-MS chromatograms of dapoxetine (1) and IS (2). (a) blank plasma. Available at: [Link]

  • Modi, N. B., et al. (2006). Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. BJU International. Available at: [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from Element Lab Solutions technical library.
  • BenchChem. (n.d.). Bioanalytical Method for Dapoxetine-d6 in Human Plasma using LC-MS/MS.
  • Dong, L., et al. (2022). Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. Pharmaceuticals. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimization of Sarracine N-oxide Extraction.
  • ChemicalBook. (2025, January 14). Dapoxetine N-Oxide | 1346603-24-4.
  • Pye, A. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023, February 27). analytical methods for impurity profiling. Available at: [Link]

  • Google Patents. (n.d.). CN105646292A - Preparation method of dapoxetine N-oxide.
  • Google Patents. (n.d.). CN109369424A - A kind of purification process of dapoxetine hydrochloride.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • LCGC International. (2026, March 26). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]

  • Koch Knight. (n.d.). Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency.
  • Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses.
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Available at: [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • Biotage. (2023, February 2). Easy protocol to develop your Supported Liquid Extraction method.
  • ResearchGate. (n.d.). Strategies for liquid-liquid extraction of oxide particles for applications in supercapacitor electrodes and thin films. Available at: [Link]

  • JournalsPub. (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Effect of aqueous phase pH on liquid–liquid extraction with impinging-jets contacting technique. Available at: [Link]

  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • Biotage. (n.d.). High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate.
  • MOST Wiedzy. (n.d.). Extraction with environmentally friendly solvents. Available at: [Link]

  • MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Available at: [Link]

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Optimization

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Dapoxetine N-oxide

Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve complex matrix effects encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve complex matrix effects encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of dapoxetine N-oxide.

Dapoxetine N-oxide is a primary Phase I hepatic metabolite of dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI)[1]. Due to its specific physicochemical properties, the N-oxide metabolite is highly susceptible to ion suppression in biological matrices like human plasma. This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure the scientific integrity of your pharmacokinetic assays.

Visualizing the Analytical Workflow

Workflow A Plasma Sample + Dapoxetine-d7 (SIL-IS) B Sample Preparation (LLE / SPE / PP) A->B C Phospholipid Co-elution (Matrix Effect Source) B->C If PP used D Chromatographic Separation (UPLC C18) B->D If LLE/SPE used E ESI+ Ionization (Ion Suppression Risk) C->E D->E F MS/MS Detection (MRM Mode) E->F SIL-IS corrects variance

LC-MS/MS workflow highlighting matrix effect sources and mitigation strategies.

Section 1: Troubleshooting FAQs

Q1: Why does dapoxetine N-oxide suffer from severe ion suppression in plasma samples compared to the parent drug? Expert Answer: The root cause lies in the polarity shift induced by hepatic metabolism. Dapoxetine N-oxide is formed via N-oxidation[2], which adds an oxygen atom and significantly increases the molecule's polarity compared to the parent dapoxetine. In reversed-phase liquid chromatography (RPLC), this increased polarity causes the N-oxide to elute earlier. The Causality: This earlier retention window directly overlaps with the elution of high-abundance endogenous plasma components, particularly lysophospholipids and inorganic salts. When these co-eluting compounds enter the Electrospray Ionization (ESI) source simultaneously, they compete for the limited charge available on the surface of the solvent droplets. Because phospholipids are highly surface-active, they outcompete the N-oxide, leading to severe ion suppression (a drastic reduction in MS signal).

Q2: How can I optimize my sample preparation to minimize phospholipid-induced matrix effects? Expert Answer: While simple Protein Precipitation (PP) using acetonitrile is rapid and yields high recovery for the parent drug[3], it fundamentally fails to remove glycerophosphocholines from the plasma matrix. To overcome this, you must switch to an extraction technique that selectively isolates the analyte based on its physicochemical properties. The Causality: Liquid-Liquid Extraction (LLE) using a moderately non-polar solvent like Methyl tert-butyl ether (MTBE) is highly effective. By adjusting the plasma to a basic pH, the N-oxide remains un-ionized and partitions into the organic layer, while the zwitterionic phospholipids remain trapped in the aqueous waste.

Table 1: Impact of Sample Preparation on Dapoxetine N-oxide Matrix Effects

Preparation MethodExtraction Recovery (%)Absolute Matrix Effect (%)*Phospholipid Removal
Protein Precipitation (Acetonitrile) 90 - 104%45 - 65% (Severe Suppression)Poor
Liquid-Liquid Extraction (MTBE) 82 - 88%92 - 98% (Minimal Effect)Excellent
Solid-Phase Extraction (HLB) 85 - 92%88 - 95% (Minimal Effect)Excellent

*Data synthesized from comparative bioanalytical method validations[1][3]. Matrix effect values closer to 100% indicate zero ion suppression/enhancement.

Q3: What chromatographic adjustments can resolve co-eluting endogenous interferences for dapoxetine N-oxide? Expert Answer: If sample preparation alone does not eliminate the matrix effect, chromatographic resolution must be improved. Avoid steep, ballistic gradients that compress the analyte peaks into the phospholipid wash-out zones. The Causality: Employ a shallower gradient (e.g., increasing the organic mobile phase by only 2-5% per minute during the critical elution window) to pull the N-oxide away from the suppression zones. Additionally, ensure your aqueous mobile phase contains 0.1% formic acid; this not only improves peak shape by minimizing secondary interactions with column silanols but also provides the excess protons required to maximize [M+H]+ ion formation in the ESI+ source[1].

Q4: How do I implement a self-validating system to correct for residual matrix effects? Expert Answer: A self-validating bioanalytical assay requires an internal standard that perfectly mimics the analyte. For dapoxetine and its metabolites, Dapoxetine-d6 or Dapoxetine-d7 are the gold standards[1][4]. The Causality: Because the Stable Isotope-Labeled Internal Standard (SIL-IS) is chemically identical to the target analyte (differing only in mass due to deuterium isotopes), it co-elutes at the exact same retention time. If a residual matrix component causes a 40% suppression of the N-oxide signal in the ESI source, it will simultaneously cause a 40% suppression of the SIL-IS signal. By calculating the final concentration based on the peak area ratio (Analyte / SIL-IS), the suppression mathematically cancels out, guaranteeing that variations in sample matrix do not compromise quantitative integrity.

Visualizing the Metabolic Pathway

Metabolism DAP Dapoxetine (Parent Drug) NOX Dapoxetine N-oxide (Major Metabolite) DAP->NOX N-oxidation (CYP3A4/FMO1) DES Desmethyldapoxetine (Active Metabolite) DAP->DES N-demethylation (CYP2D6/3A4)

Primary Phase I hepatic metabolism pathways of dapoxetine.

Section 2: Validated Step-by-Step Methodology

Protocol: Extraction and LC-MS/MS Quantification of Dapoxetine N-oxide in Human Plasma

Mechanism of Validation: This protocol utilizes Dapoxetine-d7 as a SIL-IS. Because the SIL-IS co-elutes with the analyte and undergoes identical ionization suppression, the Analyte/IS peak area ratio remains constant, automatically correcting for well-to-well matrix variations[4].

Step 1: Sample Aliquoting and Spiking

  • Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Dapoxetine-d7 working solution (100 ng/mL). Causality: Early addition ensures the SIL-IS undergoes the exact same extraction losses and protein binding as the endogenous N-oxide, validating the recovery metric[1].

  • Vortex for 30 seconds to ensure complete equilibration with plasma proteins.

Step 2: Liquid-Liquid Extraction (LLE)

  • Add 50 µL of 0.5 M Sodium Hydroxide (NaOH). Causality: Basifying the plasma neutralizes the basic amine groups, driving the analytes into their uncharged, lipophilic state for optimal organic partitioning.

  • Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Transfer 800 µL of the upper organic layer to a clean tube. Causality: MTBE leaves highly polar phospholipids and salts in the aqueous layer, drastically reducing matrix effects compared to protein precipitation[3].

Step 3: Evaporation and Reconstitution

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 1 minute.

Step 4: LC-MS/MS Analysis

  • Column: Agilent Zorbax Eclipse XDB C18 (4.6 × 50 mm, 1.8 μm)[3].

  • Mobile Phase A: 0.1% Formic acid in water. Causality: Formic acid provides the excess protons necessary for efficient [M+H]+ formation in the positive ESI mode[2].

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 4 minutes.

  • MS/MS Detection: ESI in positive ion mode. Monitor MRM transitions (e.g., m/z 322.2 -> 157.1 for Dapoxetine N-oxide)[2].

References
  • BenchChem. "Application Note: High-Throughput Analysis of Dapoxetine in Human Plasma using Dapoxetine-d6 as an Internal Standard by LC-MS." BenchChem, 2025.4

  • Wang, et al. "Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study." Molecules / PMC, 2022. 1

  • Abou-Omara, et al. "Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique." RSC Advances, 2021. 3

  • "Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF." ResearchGate / Molecules, 2021. 2

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity of Dapoxetine vs. Dapoxetine N-oxide at Serotonin Transporters

The Pharmacological Imperative Dapoxetine is a structurally unique, short-acting selective serotonin reuptake inhibitor (SSRI) optimized specifically for the on-demand treatment of premature ejaculation (PE)[1]. Unlike c...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Imperative

Dapoxetine is a structurally unique, short-acting selective serotonin reuptake inhibitor (SSRI) optimized specifically for the on-demand treatment of premature ejaculation (PE)[1]. Unlike classic SSRIs (e.g., fluoxetine, paroxetine) which require chronic administration and exhibit significant systemic drug accumulation, dapoxetine is characterized by rapid absorption and swift elimination[2].

A critical factor driving this favorable pharmacokinetic profile is its extensive hepatic metabolism. Mediated primarily by CYP3A4, CYP2D6, and flavin monooxygenase 1 (FMO1), the parent drug is rapidly converted into multiple metabolites—the most abundant circulating species being dapoxetine N-oxide [1]. For drug development professionals, understanding the differential binding affinities of the active parent compound versus this major metabolite is paramount to explaining the drug's lack of cumulative systemic toxicity and delayed serotonergic side effects.

Comparative Binding Affinity at the Serotonin Transporter (hSERT)

Dapoxetine exerts its primary mechanism of action by binding to the orthosteric site of the human serotonin transporter (hSERT), inhibiting the reuptake of 5-hydroxytryptamine (5-HT) and enhancing synaptic neurotransmission[1].

While minor metabolites like desmethyldapoxetine retain equipotent affinity to the parent drug, the primary circulating metabolite, dapoxetine N-oxide, exhibits a profound drop in SERT binding affinity[3]. The quantitative comparison of these affinities is summarized below:

CompoundhSERT IC50 (nM)Relative PotencyPharmacological Status
Dapoxetine 1.121xActive Parent Drug
Desmethyldapoxetine < 1.0~1xActive (Minor Metabolite)
Didesmethyldapoxetine 2.0~0.5xActive (Minor Metabolite)
Dapoxetine N-oxide 282~0.004xWeakly Active (Major Metabolite)

Data derived from recombinant human SERT transcript expression assays[3].

Structural Causality of Affinity Loss

The >250-fold reduction in SERT binding affinity for dapoxetine N-oxide is rooted in the structural biology of the hSERT central binding pocket (S1 site).

High-affinity SSRI binding requires a critical electrostatic interaction—a salt bridge—between the protonated basic nitrogen of the drug and the conserved Aspartic Acid 98 (Asp98) residue of the transporter. When hepatic enzymes oxidize the tertiary amine of dapoxetine to an N-oxide, the nitrogen loses its basicity and its ability to act as a cation at physiological pH. Furthermore, the introduction of the highly electronegative oxygen atom creates severe steric hindrance and electrostatic repulsion within the hydrophobic pocket, effectively abolishing the primary anchoring mechanism.

This targeted metabolic deactivation is the core reason dapoxetine avoids the chronic serotonergic side effects typical of long-acting SSRIs[1].

Pathway DPX Dapoxetine (Active Parent Drug) SERT IC50: 1.12 nM CYP CYP3A4 / CYP2D6 / FMO1 Hepatic Metabolism DPX->CYP Oxidation SERT Serotonin Transporter (SERT) High-Affinity Blockade DPX->SERT Primary Target DNO Dapoxetine N-oxide (Major Metabolite) SERT IC50: 282 nM CYP->DNO Systemic Circulation DNO->SERT Negligible Binding (No Clinical Effect) HT Increased Synaptic 5-HT (Ejaculatory Delay) SERT->HT Synaptic Accumulation

Metabolic conversion of dapoxetine to its N-oxide and subsequent effects on SERT binding.

Self-Validating Experimental Methodology for SERT Binding

To objectively quantify and compare these affinities, a radioligand competition binding assay using recombinant human SERT is the gold standard. The following protocol is designed as a self-validating system, incorporating internal controls to ensure data integrity.

Step 1: Cell Membrane Preparation
  • Action : Homogenize HEK293 cells stably expressing hSERT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 30 minutes.

  • Causality : The specific ionic composition (NaCl and KCl) is mandatory. SERT is a Na+/Cl- dependent symporter; omitting these ions collapses the high-affinity binding state of the transporter, rendering the assay biologically irrelevant.

Step 2: Radioligand Incubation
  • Action : Incubate 50 µg of membrane protein with 1 nM [3H]-citalopram and varying concentrations of the test compound (Dapoxetine or Dapoxetine N-oxide, 10−11 to 10−4 M) for 60 minutes at 25°C.

  • Causality : [3H]-citalopram is chosen over endogenous [3H]-5-HT due to its superior specificity for the orthosteric site and absolute resistance to enzymatic degradation by monoamine oxidases. The 60-minute incubation ensures the system reaches thermodynamic equilibrium, a strict prerequisite for accurate Ki determination.

Step 3: Self-Validation Controls (Critical)
  • Action : Run parallel assays for Total Binding (B0: Membranes + [3H]-citalopram + buffer) and Non-Specific Binding (NSB: Membranes + [3H]-citalopram + 10 µM Paroxetine).

  • Causality : Paroxetine saturates all specific SERT sites. Any remaining radioactivity represents background noise (e.g., lipid partitioning). Specific binding is calculated as B0 - NSB. If NSB exceeds 20% of B0, the assay fails self-validation, indicating compromised membrane integrity or degraded radioligand.

Step 4: Rapid Filtration & Quantification
  • Action : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Causality : PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter itself. Ice-cold washes trap the ligand-receptor complex by slowing the dissociation rate during filtration.

Step 5: Data Analysis
  • Action : Measure retained radioactivity via liquid scintillation counting. Calculate the IC50 using non-linear regression, and convert to the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Causality : IC50 is dependent on the radioligand concentration used in the specific lab. Converting to Ki provides an absolute, universally comparable value of binding affinity.

Workflow N1 1. Cell Culture (HEK293 expressing hSERT) N2 2. Membrane Preparation (Homogenization in Na+/Cl- Buffer) N1->N2 N3 3. Radioligand Incubation ([3H]-Citalopram + Dapoxetine/N-oxide) N2->N3 N4 4. Rapid Filtration (PEI-soaked GF/B Filters) N3->N4 N5 5. Scintillation Counting (Quantify Retained Radioactivity) N4->N5 N6 6. Data Analysis (IC50 & Ki via Cheng-Prusoff) N5->N6

Self-validating step-by-step workflow for in vitro radioligand SERT binding assay.

Clinical Implications for Drug Development

The experimental data confirming the weak affinity of dapoxetine N-oxide (IC50 = 282 nM) provides a vital pharmacokinetic safety net[3]. Even though dapoxetine N-oxide circulates at high concentrations post-administration, its inability to effectively block SERT ensures that serotonergic signaling returns to baseline rapidly. This prevents the down-regulation of 5-HT1A autoreceptors—a phenomenon required for the antidepressant efficacy of classic SSRIs but highly undesirable for an on-demand urological therapeutic.

References

  • Public Assessment Report Scientific discussion Priligy Dapoxetine hydrochloride - Swedish Medical Products Agency.[Link]

  • Dapoxetine - Wikipedia. [Link]

  • Pharmacokinetic and pharmacodynamic properties of dapoxetine a novel 'on demand' treatment for premature ejaculation - ResearchGate. [Link]

Sources

Comparative

Analytical Superiority in Pharmacokinetics: Validating UPLC-MS/MS for Dapoxetine N-Oxide Quantification in Human Serum

Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI) widely utilized in clinical settings. Because it is extensively metabolized in the liver, tracking its parent compound alone provides an incomple...

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Author: BenchChem Technical Support Team. Date: April 2026

Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI) widely utilized in clinical settings. Because it is extensively metabolized in the liver, tracking its parent compound alone provides an incomplete pharmacokinetic profile[1]. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) and flavin-containing monooxygenase 1 (FMO1) drive its biotransformation, producing major circulating metabolites including desmethyldapoxetine and dapoxetine N-oxide[2].

For drug development professionals and bioanalytical researchers, the precise quantification of dapoxetine N-oxide in human serum is critical for evaluating drug efficacy, predicting toxicity, and understanding patient-specific metabolic clearance rates[1]. This guide objectively compares analytical modalities for this purpose and provides a fully validated, step-by-step UPLC-MS/MS methodology.

Metabolism Dap Dapoxetine (Parent Drug) CYP CYP3A4 / CYP2D6 Enzymatic Pathway Dap->CYP N-demethylation FMO FMO1 Enzymatic Pathway Dap->FMO N-oxidation Desmethyl Desmethyldapoxetine (m/z 292.2) CYP->Desmethyl N_Oxide Dapoxetine N-oxide (m/z 322.2) FMO->N_Oxide

Hepatic biotransformation of dapoxetine into its primary circulating active metabolites.

Technology Comparison: UPLC-MS/MS vs. Legacy Alternatives

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and have been utilized for dapoxetine analysis[3]. However, when transitioning from raw pharmaceutical formulations to complex biological matrices like human serum, these legacy methods suffer from severe matrix interference and insufficient sensitivity.

UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) resolves these bottlenecks through orthogonal separation—combining chromatographic retention with mass-to-charge (m/z) specificity[4].

Quantitative Performance Comparison
Analytical ModalityOptimal MatrixSensitivity (LOQ for N-oxide)Run TimeSpecificityLimitation
UPLC-MS/MS Human Serum / Plasma0.5 ng/mL 4.0 min High (MRM) High instrument cost
Electrochemical (Cs-Au) Formulations / Spiked~26.8 ng/mL (83 nM)N/ALowSevere matrix interference
HPLC-UV Formulations / Urine> 10.0 ng/mL> 10.0 minModerateCo-elution of serum lipids

Data synthesized from comparative validation studies[4],[3].

Experimental Protocol & Mechanistic Causality

A robust bioanalytical assay must be a self-validating system. The following utilizes Carbamazepine as an Internal Standard (IS) to ensure that any volumetric losses during sample preparation or matrix-induced ion suppression during ionization equally affect the analyte and the IS, keeping their quantitative ratio constant[4].

Step-by-Step Methodology

Part A: Sample Preparation (Protein Precipitation) Causality: While Solid Phase Extraction (SPE) yields a cleaner extract, a single-step protein precipitation (PPT) using acetonitrile is preferred here. Acetonitrile rapidly denatures serum proteins (releasing protein-bound dapoxetine N-oxide) while maintaining a high recovery rate, which is sufficient when coupled with the extreme sensitivity of a triple quadrupole mass spectrometer[4].

  • Aliquot: Transfer 100 µL of human serum sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Carbamazepine working solution (50 ng/mL) to act as the internal standard.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Agitation: Vortex vigorously for 1 minute to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully extract 100 µL of the clear supernatant and transfer it to an autosampler vial.

Part B: UPLC-MS/MS Analysis Causality: Separation is achieved on an Acquity UPLC BEH C18 column[4]. The sub-2-micron particle size increases the number of theoretical plates, sharpening peaks and reducing the run time to just 4.0 minutes. A gradient elution of 0.1% formic acid in water and acetonitrile provides the necessary protonation environment. Formic acid acts as a proton donor, ensuring the tertiary amine N-oxide group is efficiently ionized to [M+H]+ in the Positive Electrospray Ionization (ESI+) source[4].

  • Injection: Inject 2.0 µL of the supernatant into the UPLC system.

  • Chromatography: Run a gradient elution (Acetonitrile / 0.1% Formic Acid in Water) at a flow rate of 0.3 mL/min.

  • Mass Spectrometry (MRM Mode): Monitor the specific collision-induced dissociation transitions:

    • Dapoxetine N-oxide: m/z 322.2 → 261.2 (The +16 Da precursor shift corresponds to the N-oxidation)[4],[1].

    • Carbamazepine (IS): m/z 237.1 → 194.2[4].

Workflow A Human Serum + Internal Std B Protein Precipitation (Cold Acetonitrile) A->B C Centrifugation (13,000 rpm, 4°C) B->C D UPLC Separation (BEH C18, Gradient) C->D E ESI+ MS/MS (MRM 322.2->261.2) D->E F Quantification (Analyte/IS Ratio) E->F

Step-by-step UPLC-MS/MS workflow for dapoxetine N-oxide quantification in serum.

Method Validation Parameters

To ensure absolute trustworthiness, the method must be rigorously validated according to FDA/EMA bioanalytical guidelines. The core validation parameters below demonstrate the method's reliability across the therapeutic window[4].

Validation Summary for Dapoxetine N-Oxide
Validation ParameterResult / Acceptance CriteriaClinical Significance
Linearity Range 0.5 – 100 ng/mL (R² > 0.995)Covers the entire physiological concentration range post-dosing.
Lower Limit of Quantitation 0.5 ng/mLEnsures accurate tracking during the terminal elimination phase.
Intra-day Precision (RSD) < 10.0%Guarantees repeatability within a single analytical batch.
Inter-day Precision (RSD) < 15.0%Ensures reproducibility across different days and operators.
Accuracy 85% – 115%Confirms the measured concentration reflects the true value.
Extraction Recovery > 80%Validates the efficiency of the acetonitrile protein precipitation.

Conclusion

For researchers evaluating the pharmacokinetic profile and metabolic fate of dapoxetine, tracking the N-oxide metabolite is non-negotiable. While alternative methods like electrochemistry exist for raw formulation checks, UPLC-MS/MS stands alone in its ability to provide the sensitivity, specificity, and high-throughput required for human serum analysis. By utilizing a self-validating internal standard system and sub-2-micron chromatography, this method ensures unparalleled data integrity for clinical trials.

References

  • Zhang, W.-M., Qiang, W., Wang, Y.-F., Sun, M., & Wang, R. (2016). Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 119, 45-49.[Link]

  • Kaczor, A. A., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(13), 3794.[Link]

  • Cinti, S., et al. (2017). Electrochemical Determination of the Serotonin Reuptake Inhibitor, Dapoxetine, Using Cesium–Gold Nanoparticles. ACS Omega, 2(10), 7482-7490.[Link]

Sources

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